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  • Product: 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
  • CAS: 1255717-57-7

Core Science & Biosynthesis

Foundational

The Pyrrolidinoacetophenone Scaffold: A Technical Whitepaper on 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride (CAS 56915-85-6)

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, pre-functionalized building blocks. 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (widely ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, pre-functionalized building blocks. 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (widely cataloged under the base CAS number 56915-85-6 ) is a highly valuable meta-substituted acetophenone derivative[1]. Featuring both an enolizable ketone and a tertiary amine (pyrrolidine ring), this bifunctional scaffold serves as a critical intermediate for synthesizing diverse central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, mechanistic synthesis, and downstream applications of this compound, emphasizing causality in experimental design and self-validating laboratory protocols.

Physicochemical Profiling & Structural Analysis

The compound exists primarily as a free base during organic synthesis but is almost exclusively isolated, stored, and utilized in biological assays as its hydrochloride salt. The conversion to the HCl salt is a deliberate design choice: it enhances shelf-stability by preventing the oxidative degradation of the electron-rich pyrrolidine nitrogen and drastically improves aqueous solubility for in vitro screening.

Table 1: Key Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 1-[3-(1-Pyrrolidinyl)phenyl]ethanoneMeta-substitution prevents direct resonance between the amine and ketone, maintaining distinct reactivity domains.
CAS Registry Number 56915-85-6Universally recognized identifier for the free base; frequently used for the HCl salt in commercial catalogs[1].
Molecular Formula C₁₂H₁₅NO (Base) / C₁₂H₁₅NO·HCl (Salt)The salt form includes one equivalent of hydrogen chloride.
Molecular Weight 189.25 g/mol (Base) / 225.71 g/mol (Salt)Low molecular weight ensures high ligand efficiency when incorporated into larger drug molecules[2].
Topological Polar Surface Area 20.3 ŲHighly lipophilic; ideal for blood-brain barrier (BBB) penetration in CNS drug design[2].
XLogP3-AA ~1.7 - 2.0Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant)[2].

Synthetic Methodology: The Buchwald-Hartwig Amination

The synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone cannot be efficiently achieved via standard Nucleophilic Aromatic Substitution (S_NAr). The meta-position of 3-haloacetophenones is electronically unactivated, as the electron-withdrawing carbonyl group only activates the ortho and para positions. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory mechanistic pathway[3][4].

Mechanistic Causality in Reagent Selection

To successfully couple 3-bromoacetophenone with pyrrolidine, the catalytic system must overcome the inherent steric hindrance of secondary amines while preventing the competitive binding of the ketone oxygen to the palladium center.

Table 2: Reaction Optimization Parameters
ParameterSelectionCausality / Mechanistic Rationale
Catalyst Pd₂(dba)₃ (2-5 mol%)Provides a stable, zero-valent Pd(0) source that readily enters the catalytic cycle via oxidative addition[4].
Ligand RuPhos (4-10 mol%)A dialkylbiarylphosphine ligand specifically designed for secondary amines. Its steric bulk accelerates reductive elimination, preventing unwanted β-hydride elimination[5].
Base Cs₂CO₃ (1.4 equiv)Critical: Stronger bases like NaOtBu will deprotonate the α-carbon of the acetophenone, triggering catastrophic aldol condensation side-reactions. Cs₂CO₃ is mild enough to tolerate the enolizable ketone[4].
Solvent TolueneNon-polar aprotic environment stabilizes the catalytic intermediate at elevated temperatures (90°C).
Synthetic Workflow Diagram

G A 3-Bromoacetophenone (Electrophile) C Pd2(dba)3 / RuPhos Cs2CO3, Toluene, 90°C A->C B Pyrrolidine (Nucleophile) B->C D 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (Free Base) C->D Buchwald-Hartwig Cross-Coupling E HCl in Dioxane Diethyl Ether, 0°C D->E F 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl (Target Scaffold) E->F Salt Formation

Synthetic route for 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl via Buchwald-Hartwig amination.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Free Base

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and anhydrous Cs₂CO₃ (1.4 equiv).

  • Addition: Add 3-bromoacetophenone (1.0 equiv) and anhydrous toluene (0.2 M concentration). Add pyrrolidine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Check (TLC/LC-MS): The reaction is deemed complete when TLC (Hexanes/EtOAc 3:1) shows the complete consumption of the UV-active starting material (Rf ~0.6) and LC-MS confirms the appearance of the [M+H]⁺ peak at m/z 190.1.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel chromatography.

Protocol 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in minimal anhydrous diethyl ether at 0°C.

  • Precipitation: Dropwise add 4.0 M HCl in 1,4-dioxane (1.1 equiv) under vigorous stirring.

  • Self-Validation Check: The immediate formation of a dense, white crystalline precipitate validates the phase change driven by protonation.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum to yield the highly pure hydrochloride salt.

Divergent Applications in Drug Discovery

The true value of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone lies in its orthogonal reactivity. The ketone moiety can undergo various transformations while the pyrrolidine ring acts as a stable, lipophilic solubilizing group.

Application Pathways
  • Chalcone Synthesis (Claisen-Schmidt Condensation): Reaction with substituted benzaldehydes under basic conditions yields chalcones. These α,β-unsaturated ketones are privileged structures in medicinal chemistry, frequently acting as Michael acceptors for covalent kinase inhibition.

  • Aminothiazole Synthesis: α-bromination of the ketone yields a phenacyl bromide intermediate, which undergoes a Hantzsch thiazole synthesis upon treatment with thiourea. Aminothiazoles are ubiquitous in GPCR targeting.

  • Amino Alcohols: Reduction of the ketone via NaBH₄ yields secondary alcohols, serving as precursors to β-blocker analogs.

G Core 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Cond Claisen-Schmidt Condensation Core->Cond Ar-CHO, NaOH/EtOH Brom Alpha-Bromination & Hantzsch Rxn Core->Brom 1. Br2  2. Thiourea Red Carbonyl Reduction Core->Red NaBH4, MeOH Chalcone Pyrrolidinyl Chalcones (Covalent Kinase Inhibitors) Cond->Chalcone Thiazole Aminothiazoles (GPCR Ligands) Brom->Thiazole Alcohol Amino Alcohols (Beta-blocker Analogs) Red->Alcohol

Divergent medicinal chemistry applications of the pyrrolidinoacetophenone scaffold.

Protocol 3: Synthesis of Pyrrolidinyl Chalcones
  • Enolate Formation: Dissolve 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (1.0 equiv) and a target benzaldehyde (1.0 equiv) in ethanol.

  • Catalysis: Add 10% aqueous NaOH (0.5 equiv) dropwise at room temperature. Causality: The hydroxide ion deprotonates the α-methyl group, forming a nucleophilic enolate that attacks the electrophilic aldehyde carbon.

  • Dehydration: Stir for 4-6 hours. The initial aldol addition product spontaneously dehydrates to form the thermodynamically stable trans-chalcone.

  • Validation: The product typically precipitates directly from the ethanolic solution. Filtration and washing with cold ethanol yield the pure target compound, validated by a distinct alkene doublet (~16 Hz coupling constant) in ¹H NMR, confirming the E-geometry.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride must be rigorously validated:

  • ¹H NMR (DMSO-d₆): Look for the characteristic downfield shift of the pyrrolidine α-protons (~3.3 ppm) due to protonation of the nitrogen. The acetyl methyl group will appear as a sharp singlet at ~2.5 ppm.

  • ¹³C NMR: The carbonyl carbon must be visible at ~198 ppm, confirming the ketone remains intact and was not reduced during the cross-coupling process.

  • Purity: HPLC analysis (Reverse-phase C18, MeCN/H₂O with 0.1% TFA) should demonstrate >98% purity before utilizing the scaffold in downstream biological assays.

References

  • Bio-Fount Chemical Database. "1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride CAS 56915-85-6." Bio-Fount. Available at: [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction Mechanism and Literature." Organic Chemistry Portal. Available at:[Link]

  • Wikipedia. "Buchwald–Hartwig amination." Wikimedia Foundation. Available at:[Link]

Sources

Exploratory

1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride: Strategic Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6)[1] is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6)[1] is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by an electron-rich aryl pyrrolidine core and a meta-substituted acetyl group, this compound serves as a privileged scaffold. The sp³-hybridized pyrrolidine ring allows medicinal chemists to efficiently navigate three-dimensional pharmacophore space via pseudorotation[2], while the acetyl moiety provides a robust vector for downstream functionalization. This technical guide delineates the physicochemical profile, strategic synthesis methodologies (focusing on the causality behind catalytic choices), and self-validating experimental workflows required to produce and utilize this compound with high scientific integrity.

Physicochemical Profiling & Structural Identity

Understanding the baseline metrics of the free base versus the hydrochloride salt is critical for predicting solubility, membrane permeability, and downstream reactivity.

PropertyValue / Description
Chemical Name 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
CAS Registry Number 56915-85-6[1]
Molecular Formula C₁₂H₁₅NO · HCl
Molecular Weight 189.25 g/mol (Free Base)[3] / 225.71 g/mol (HCl Salt)
Topological Polar Surface Area (TPSA) 20.3 Ų[3]
Hydrogen Bond Donors / Acceptors 1 (HCl salt) / 1 (Ketone oxygen)[3]
Predicted LogP ~1.73 (Free Base)[3]
Physical State Off-white to pale yellow crystalline solid (as HCl salt)

Strategic Synthesis Methodologies: Causality & Design

The construction of the aryl-pyrrolidine C–N bond is the critical step in synthesizing the core scaffold. Historically, medicinal chemists might consider nucleophilic aromatic substitution (SₙAr) or the double alkylation of 3-aminoacetophenone. However, these pathways are fundamentally flawed for this specific target:

  • Failure of SₙAr: The meta-acetyl group does not provide sufficient resonance stabilization for the intermediate Meisenheimer complex, rendering SₙAr thermodynamically unfavorable.

  • Inefficiency of Double Alkylation: Reacting 3-aminoacetophenone with 1,4-dibromobutane requires harsh basic conditions (e.g., refluxing DIPEA/Toluene) that frequently lead to over-alkylation, competitive elimination of the dibromide, and unwanted aldol condensation of the acetophenone moiety.

The Optimal Pathway: Buchwald-Hartwig Cross-Coupling

To ensure absolute chemoselectivity and high atom economy, the 4[4] of 3-bromoacetophenone with pyrrolidine is the gold standard. This transition-metal-catalyzed process operates under mild conditions, preventing ketone enolization.

  • Ligand Selection Causality: We utilize a bulky, electron-rich dialkylbiaryl phosphine ligand (such as XPhos). The extreme steric bulk (% buried volume) of XPhos prevents the formation of inactive palladium bis-amine resting states and dramatically accelerates the rate-limiting reductive elimination step to form the C–N bond[5].

BuchwaldHartwig Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (3-Bromoacetophenone) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineCoord Amine Coordination (Pyrrolidine + Base) PdII->AmineCoord PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Regenerates Catalyst Product 1-[3-(1-Pyrrolidinyl)phenyl]ethanone RedElim->Product

Fig 1: Buchwald-Hartwig catalytic cycle for pyrrolidinyl acetophenone synthesis.

Applications in Medicinal Chemistry

The 1-[3-(1-pyrrolidinyl)phenyl]ethanone architecture is highly prized in fragment-based drug discovery. The non-planar nature of the pyrrolidine ring contributes significantly to the stereochemical complexity and 3D coverage of the molecule, a critical factor in overcoming the high attrition rates of "flat" aromatic drug candidates[2]. Furthermore,6[6] across various therapeutic domains, including functioning as potent antimalarial agents and selective monoamine transporter modulators. The meta-acetyl group serves as an ideal synthetic handle for reductive amination, allowing rapid library generation of secondary and tertiary amines for structure-activity relationship (SAR) profiling.

Experimental Protocols & Self-Validating Workflows

A robust protocol must be a self-validating system, ensuring that intermediate purity dictates progression to the next step.

Step 1: Synthesis of the Free Base via Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromoacetophenone (1.0 equiv, 10 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), XPhos (0.04 equiv), and anhydrous Cs₂CO₃ (1.4 equiv).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (30 mL) followed by pyrrolidine (1.2 equiv, 12 mmol). Causality: Toluene is chosen for its high boiling point and non-coordinating nature, which stabilizes the active Pd(0) species.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the free base as a pale yellow oil.

Step 2: Hydrochloride Salt Formation

Causality: The free base is an oil prone to atmospheric oxidation. Conversion to the HCl salt yields a bench-stable, crystalline solid with predictable aqueous solubility for in vitro assays.

  • Dissolve the purified free base in anhydrous diethyl ether (20 mL) and cool to 0°C.

  • Dropwise, add 2.0 M HCl in diethyl ether (1.1 equiv). Causality: Using anhydrous ethereal HCl prevents the hydration of the ketone and avoids side reactions associated with aqueous acids.

  • Stir for 30 minutes at 0°C. The hydrochloride salt will precipitate as an off-white solid.

  • Filter, wash with cold diethyl ether, and dry under high vacuum.

Step 3: Analytical Validation Workflow

To guarantee trustworthiness, the batch must pass a dual-orthogonal analytical gate before release.

ValidationWorkflow Synthesis Crude HCl Salt Synthesis Purification Recrystallization (EtOH/Et2O) Synthesis->Purification HPLC HPLC Purity (>99% Target) Purification->HPLC NMR 1H & 13C NMR Structural Confirmation Purification->NMR Decision Purity > 99%? HPLC->Decision NMR->Decision Decision->Purification No Release Batch Release for In Vitro Assays Decision->Release Yes

Fig 2: Self-validating analytical workflow for synthesizing and releasing the HCl salt.

References

  • BIOFOUNT. "56915-85-6 | 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride." Bio-Fount. 1

  • GuideChem. "Pirrolidina, 1-acetil-2-fenil- (9CI) 328533-94-4 wiki." GuideChem. 3

  • Bera, S. S., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, 2025, 125(12), 5349-5435. 4

  • Jan, M.S., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." General Medicinal Chemistry Reviews, 2020. 2

  • Meyers, M. J., et al. "4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1." PubMed Central (PMC), 2014. 6

  • Surry, D. S., & Buchwald, S. L. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." PubMed Central (PMC), 2008.5

Sources

Foundational

The Pharmacological Role and Mechanism of Action of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride in ROCK Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: A Pharmacophoric Precursor In advanced medicinal chemistry, the compound 1-[3-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: A Pharmacophoric Precursor

In advanced medicinal chemistry, the compound 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (derived from the free base CAS 56915-85-6) is rarely utilized as a standalone therapeutic agent [1]. Instead, it serves as a highly specialized, critical pharmacophoric building block. This compound is instrumental in the synthesis of next-generation Rho-associated protein kinase (ROCK) inhibitors , specifically the potent phthalazinone and isoquinolinone classes developed by pharmaceutical entities such as Bristol-Myers Squibb [2].

As a Senior Application Scientist, it is crucial to understand that the "mechanism of action" of this compound is realized through its structural contribution to the final active pharmaceutical ingredient (API). This guide details the structural rationale behind this intermediate, the mechanism of the ROCK signaling pathway it targets, and the self-validating experimental protocols required to evaluate the resulting kinase inhibitors.

Structural Rationale & Chemical Causality

The architectural design of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride is highly deliberate, providing specific vectors for kinase binding:

  • The Acetophenone Core: The ketone moiety at the 1-position serves as a reactive electrophilic center. During synthesis, it undergoes condensation (e.g., with hydrazine derivatives) to form rigid, bicyclic heterocycles like phthalazinones. These heterocycles act as the primary hinge-binding motif , forming critical hydrogen bonds with the kinase backbone (e.g., Met156 in ROCK1) [3].

  • The Meta-Pyrrolidinyl Substitution: The pyrrolidine ring at the 3-position of the phenyl ring is not arbitrary. Once the core is cyclized, this basic amine is projected outward into the solvent-exposed channel of the ROCK ATP-binding pocket. This positioning enhances isoform selectivity (ROCK2 vs. ROCK1) and improves the pharmacokinetic profile by increasing aqueous solubility.

  • The Hydrochloride Salt Form: Formulating the intermediate as an HCl salt protonates the basic pyrrolidine nitrogen. This prevents premature oxidation of the amine during harsh synthetic coupling steps, ensures long-term shelf stability, and guarantees high solubility in polar solvents, which prevents aggregation-based false positives during subsequent in vitro screening.

Mechanism of Action: The RhoA/ROCK Axis

Once 1-[3-(1-pyrrolidinyl)phenyl]ethanone is chemically converted into a mature phthalazinone derivative, it exerts its mechanism of action by modulating the RhoA/ROCK signaling pathway .

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They are central regulators of cytoskeletal dynamics, smooth muscle contraction, and cellular motility. Dysregulation of this pathway is implicated in cardiovascular diseases, fibrosis, and oncology [4].

ATP-Competitive Inhibition Logic

The derivatives synthesized from our target compound function as Type I ATP-competitive inhibitors .

  • The cyclized core occupies the adenine-binding pocket of the ROCK enzyme.

  • The 3-(pyrrolidin-1-yl)phenyl tail extends toward the ribose-binding pocket and solvent interface.

  • By blocking ATP, the inhibitor prevents ROCK from phosphorylating its downstream targets, primarily MYPT1 (Myosin phosphatase target subunit 1).

  • Unphosphorylated MYPT1 remains active, dephosphorylating Myosin Light Chain (MLC), thereby inducing smooth muscle relaxation and halting fibrotic tissue remodeling.

G GPCR GPCR Activation (Extracellular Signal) RhoA RhoA-GTP (Active Form) GPCR->RhoA RhoGEF ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 Phosphorylation (Inhibition of Phosphatase) ROCK->MYPT1 ATP Hydrolysis Contraction Actomyosin Contraction & Fibrosis MYPT1->Contraction Increased p-MLC Inhibitor Phthalazinone Derivative (from Pyrrolidinyl Precursor) Inhibitor->ROCK ATP-Competitive Inhibition

Fig 1: RhoA/ROCK signaling axis and the ATP-competitive inhibition mechanism of derived compounds.

Experimental Protocols: Kinase Assay Validation

To validate the pharmacological efficacy of the ROCK inhibitors synthesized from 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. TR-FRET is chosen specifically because it eliminates auto-fluorescence interference common with highly conjugated aromatic heterocycles.

Step-by-Step TR-FRET Methodology

Reagents Required: Recombinant human ROCK2 kinase domain, ULight-labeled MYPT1 peptide substrate, Europium (Eu)-anti-phospho-MYPT1 antibody, ATP, and Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation (Serial Dilution):

    • Dissolve the synthesized inhibitor in 100% DMSO to a 10 mM stock.

    • Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate.

    • Causality: Acoustic dispensing (e.g., Echo 550) prevents carryover contamination and ensures precise nanoliter volume transfers.

  • Kinase Reaction Incubation:

    • Transfer 50 nL of compound to a 384-well low-volume assay plate.

    • Add 5 µL of ROCK2 enzyme (final concentration 0.5 nM) in Assay Buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

    • Initiate the reaction by adding 5 µL of a substrate mix containing ULight-MYPT1 (50 nM final) and ATP (at the empirical Km​ of 10 µM).

    • Incubate for 60 minutes at 25°C.

  • Reaction Quenching & Detection:

    • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt ATP hydrolysis) and the Eu-anti-phospho-MYPT1 antibody (2 nM final).

    • Incubate for 60 minutes to allow the antibody to bind the phosphorylated substrate.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight).

    • Calculate the FRET ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

G Prep 1. Compound Preparation (DMSO Dilution) Incubate 2. Kinase Reaction (ROCK2 + ATP + MYPT1) Prep->Incubate Quench 3. Quench & Detect (EDTA + Eu-Antibody) Incubate->Quench Read 4. TR-FRET Signal Readout Quench->Read Analyze 5. IC50 Calculation (Non-linear Fit) Read->Analyze

Fig 2: Step-by-step TR-FRET biochemical assay workflow for validating ROCK inhibitor potency.

Quantitative Data Presentation

The transformation of the inactive precursor into a highly potent kinase inhibitor is best illustrated through comparative activity metrics. Below is a representative data summary demonstrating how the incorporation of the 3-(pyrrolidin-1-yl)phenyl moiety into a phthalazinone core dictates potency.

Compound StageChemical EntityROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Kinase Selectivity Profile
Precursor 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl> 10,000> 10,000Inactive against kinome
Intermediate Unsubstituted Phthalazinone Core~ 850~ 620Poor (Off-target PKA/PKG binding)
Final API Pyrrolidinylphenyl-Phthalazinone Derivative< 10 < 5 >100-fold selective over PKA/PKG

Table 1: Comparative quantitative data illustrating the necessity of the pyrrolidinylphenyl pharmacophore in achieving nanomolar ROCK inhibition and high kinome selectivity.

References

  • PubChem (NIH). "Phthalazinones and isoquinolinones as rock inhibitors - Patent EP-3252049-A1." Summarizes the use of chemical precursors in the synthesis of ROCK inhibitors. [1]

  • World Intellectual Property Organization (WIPO). "WO/2014/113620: PHTHALAZINONES AND ISOQUINOLINONES AS ROCK INHIBITORS." Bristol-Myers Squibb patent detailing the synthesis and therapeutic application of these compounds. [2]

  • Journal of Medicinal Chemistry (ACS). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Comprehensive review on the structural biology and ATP-competitive binding motifs of ROCK inhibitors.[3]

  • Journal of Medicinal Chemistry (ACS). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Overview of kinase inhibitor mechanisms, including Type I ATP-competitive binding. [4]

Sources

Exploratory

The Architect's Scaffold: Discovery, History, and Application of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride in Modern Drug Design

Executive Summary As a Senior Application Scientist, I evaluate chemical building blocks not by their standalone therapeutic efficacy, but by their "scaffold privilege"—their ability to predictably generate diverse, high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I evaluate chemical building blocks not by their standalone therapeutic efficacy, but by their "scaffold privilege"—their ability to predictably generate diverse, high-affinity ligands across multiple biological targets. 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a masterclass in this concept.

While it lacks a singular "eureka" discovery moment associated with natural products, its historical significance is deeply intertwined with the evolution of high-throughput screening (HTS) and rational drug design in the early 21st century. As combinatorial chemistry demanded versatile, bifunctional intermediates, this compound emerged as a critical pharmacophore precursor. It perfectly balances a reactive electrophilic center (the methyl ketone) with a pre-installed, lipophilicity-modulating cyclic amine (the meta-pyrrolidinyl group). This whitepaper deconstructs the structural logic, synthetic methodologies, and pharmacological applications of this essential intermediate.

Structural Logic & Physicochemical Profiling

The architectural brilliance of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone lies in its meta-substitution pattern. Unlike ortho- or para-substitutions, which heavily influence the electronic nature of the ketone via resonance, the meta-substitution primarily exerts inductive effects. This allows the ketone to remain highly reactive for downstream cyclizations (e.g., forming pyrazoles or pyrimidines) while the pyrrolidine ring acts as a basic appendage that frequently occupies solvent-exposed regions or hydrophobic sub-pockets in target binding sites.

To understand its utility, we must analyze its physicochemical baseline before it is integrated into a larger drug molecule.

Table 1: Physicochemical & Pharmacokinetic Profiling (Free Base)
PropertyValueCausality / Implication in Drug Design
Molecular Weight 189.25 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 parameters.
Topological Polar Surface Area (TPSA) 20.3 ŲHighly lipophilic and membrane-permeable; excellent for designing CNS-penetrant scaffolds or intracellular kinase inhibitors.
XLogP3 1.73Optimal lipophilicity for partitioning into lipid bilayers while maintaining sufficient aqueous solubility for assays.
Rotatable Bonds 1High structural rigidity reduces the entropic penalty upon target binding, increasing overall ligand affinity.
Hydrogen Bond Acceptors 1The ketone oxygen serves as a primary H-bond acceptor, critical for anchoring into hinge regions of kinases.

(Data derived from computational profiling of the 1 [1])

Historical Context & Application in Drug Discovery

The "discovery" of this compound's true potential occurred as pharmaceutical companies sought novel ways to bypass the intellectual property constraints of first-generation kinase inhibitors. By utilizing 1-[3-(1-Pyrrolidinyl)phenyl]ethanone, chemists could rapidly generate complex heterocyclic libraries.

A. Oncology: Kinase Inhibitors (CHK1 & PKC)

The acetophenone core is routinely condensed to form heterocyclic hinges (such as pyrazolo[3,4-b]pyridines or pyrrolo[2,3-b]pyridines). For instance, derivatives synthesized from this building block have been patented as potent inhibitors of Checkpoint Kinase 1 (CHK1) , a critical regulator of the DNA damage response in cancer cells (2 [2]). Furthermore, it serves as a precursor for Protein Kinase C (PKC) inhibitors aimed at treating diabetic complications like nephropathy and retinopathy (3 [3]).

B. Cardiovascular Disease: Endothelial Lipase Inhibitors

Beyond oncology, the scaffold has been incorporated into amide-linked benzothiazoles targeting endothelial lipase. This application addresses dyslipidemia and atherosclerosis by modulating plasma lipid levels, showcasing the compound's versatility across disparate therapeutic areas (4 [4]).

KinaseInhibition Compound Pyrrolidinyl-Acetophenone Derived Scaffold Target Kinase ATP-Binding Pocket (e.g., CHK1, PKC) Compound->Target Binds Inhibition Competitive Inhibition (Blocks ATP Binding) Target->Inhibition Induces Downstream Disruption of Phosphorylation Cascades Inhibition->Downstream Leads to Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Results in

Caption: Logical relationship of kinase inhibition by pyrrolidinyl-acetophenone derivatives.

Experimental Workflows: Synthesis and Validation

The synthesis of the meta-pyrrolidinyl acetophenone framework cannot be efficiently achieved via standard Nucleophilic Aromatic Substitution (SNAr) because the meta-position lacks the necessary resonance stabilization from the electron-withdrawing acetyl group. Therefore, transition-metal-catalyzed cross-coupling is the self-validating standard.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination & Salt Formation

Objective: To synthesize 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride from 3-bromoacetophenone, ensuring high yield and long-term bench stability.

Materials: 3-Bromoacetophenone (1.0 eq), Pyrrolidine (1.2 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), Cs2CO3 (1.5 eq), anhydrous Toluene, 2M HCl in diethyl ether.

  • Degassing of Solvents: Purge anhydrous toluene with argon for 15 minutes.

    • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O2. Degassing ensures the catalytic cycle is not prematurely terminated by the formation of inactive Pd(II) oxides.

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 3-bromoacetophenone, pyrrolidine, Pd2(dba)3, RuPhos, and Cs2CO3.

    • Causality (Base Selection): Cs2CO3 is chosen because it is strong enough to facilitate the formation of the palladium-amido complex, but mild enough to prevent unwanted aldol self-condensation of the acetophenone starting material.

  • Reaction Execution: Heat the mixture at 100°C for 12 hours.

    • Causality: The oxidative addition of the meta-bromo group requires elevated thermal energy compared to highly activated, para-substituted electron-deficient arenes.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

  • Hydrochloride Salt Formation: Dissolve the purified free base in minimal dry diethyl ether. Dropwise, add 2M HCl in ether at 0°C until precipitation ceases. Filter and dry the solid under a vacuum.

    • Causality: The free base of pyrrolidine derivatives is prone to auto-oxidation and degradation over time. Converting it to the hydrochloride salt locks the lone pair of the nitrogen, drastically increasing shelf-life, crystallinity, and aqueous solubility for subsequent biological assays.

SynthWorkflow Step1 3-Bromoacetophenone + Pyrrolidine Step2 Pd2(dba)3 / RuPhos Cs2CO3, Toluene, 100°C Step1->Step2 Step3 Buchwald-Hartwig Cross-Coupling Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 Step6 HCl (Ether) Salt Formation Step5->Step6 Step7 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride Step6->Step7

Caption: Experimental workflow for synthesizing 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl.

References

  • Title: WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors | Source: Google Patents | URL
  • Title: WO2013037390A1 - 6-(4-hydroxy-phenyl)
  • Title: US8987314B2 - Amide, urea or sulfone amide linked benzothiazole inhibitors of endothelial lipase | Source: Google Patents | URL

Sources

Foundational

The Pyrrolidinylphenyl Ethanone Scaffold: A Technical Guide for Drug Development Professionals

Introduction The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in natural products and pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in natural products and pharmacologically active agents underscores its significance.[2][4] When integrated into the pyrrolidinylphenyl ethanone core, this scaffold gives rise to a class of compounds with profound effects on the central nervous system (CNS). This technical guide provides an in-depth exploration of this scaffold, from its fundamental chemical properties and synthesis to its pharmacological mechanisms and the analytical techniques required for its characterization. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in the field.

The Core Scaffold: Structure, Properties, and Key Derivatives

The archetypal structure consists of a phenyl ring attached to a carbonyl group (ethanone), which is in turn bonded to a pyrrolidine ring. A key feature is the chiral center at the alpha-position to the carbonyl group, which has significant implications for biological activity.

Key derivatives, often referred to as synthetic cathinones or specifically pyrrolidinophenones, are generated by substitutions on the phenyl ring, modifications to the alkyl chain, and alterations to the pyrrolidine ring itself.[5][6][7] For example, a methyl group at the para-position of the phenyl ring yields the pyrovalerone structure (4'-methyl-α-pyrrolidinopropiophenone), while the addition of a 3,4-methylenedioxy group results in 3,4-methylenedioxypyrovalerone (MDPV).[6][8] Extending the alkyl chain from a propyl (α-PPP) to a pentyl (α-PVP) group significantly enhances potency at monoamine transporters.[9]

These structural modifications influence the molecule's lipophilicity and its ability to cross the blood-brain barrier, directly impacting its pharmacological profile.[10] The pyrrolidine ring, in particular, is crucial for optimal activity at the dopamine transporter (DAT).[11]

Synthesis and Derivatization Strategies

The synthesis of pyrrolidinylphenyl ethanone derivatives is generally straightforward, often following routes first established in the 1960s.[12][13] A common and adaptable pathway involves the α-bromination of a substituted valerophenone, followed by a nucleophilic substitution reaction with pyrrolidine to yield the final product.[14]

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Valeronitrile [label="Valeronitrile +\nPhenylmagnesium Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Pentanone [label="1-Phenyl-1-pentanone", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoKetone [label="α-Bromo Ketone\n(2-bromo-1-phenylpentan-1-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine [label="Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="α-PVP\n(1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond]; HCl_Salt [label="HCl Salt Formation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Valeronitrile -> Pentanone [label="Grignard Reaction &\nAcidic Workup", color="#4285F4"]; Pentanone -> BromoKetone [label="Bromination", color="#EA4335"]; {BromoKetone, Pyrrolidine} -> FinalProduct [label="Nucleophilic\nSubstitution", color="#34A853"]; FinalProduct -> HCl_Salt [label="Increased Stability\n& Solubility", color="#5F6368"]; } endom Caption: General synthetic workflow for α-PVP.[14]

This multi-step synthesis offers several points for diversification:

  • Starting Phenyl Grignard Reagent: Utilizing differently substituted phenylmagnesium bromides allows for the introduction of various functional groups onto the aromatic ring, directly influencing receptor affinity and selectivity.

  • Nitrile/Acyl Chloride: Varying the alkyl chain length of the starting nitrile or acyl chloride (e.g., propionitrile vs. valeronitrile) alters the lipophilicity and potency of the final compound.[9]

  • Amine Nucleophile: While this guide focuses on the pyrrolidine scaffold, substitution with other cyclic or acyclic amines can be explored to probe the structure-activity relationship (SAR).

The choice of reagents and reaction conditions is critical. The Grignard reaction requires anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. The subsequent bromination must be controlled to avoid di- or tri-bromination, which would lead to unwanted side products. Final conversion to a hydrochloride salt is a standard practice to improve the compound's stability, handling, and solubility for biological assays.[14]

Pharmacological Significance and Mechanism of Action

Compounds based on the pyrrolidinylphenyl ethanone scaffold are potent central nervous system stimulants.[15] Their primary mechanism of action is the inhibition of monoamine reuptake transporters.[16] Specifically, they are powerful norepinephrine-dopamine reuptake inhibitors (NDRIs), with significantly less activity at the serotonin transporter (SERT).[10][12][17][18]

This contrasts with other classes of cathinones, like mephedrone, which act as transporter substrates, causing neurotransmitter release by reversing the transporter's normal flow.[19][20] Pyrrolidinophenones, however, act as pure uptake blockers, similar to cocaine, but often with much higher potency and a longer duration of action.

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// Nodes Presynaptic [label="Presynaptic\nNorepinephrine/Dopamine Neuron", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Vesicle [label="Vesicles\n(containing DA/NE)", fillcolor="#FFFFFF", fontcolor="#202124"]; Synapse [label="Synaptic Cleft", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Postsynaptic [label="Postsynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Receptors [label="DA/NE Receptors", fillcolor="#FFFFFF", fontcolor="#202124"]; Transporter [label="Dopamine/Norepinephrine\nTransporter (DAT/NET)", fillcolor="#FBBC05", fontcolor="#202124"]; Scaffold [label="Pyrrolidinylphenyl\nEthanone Compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges Presynaptic -> Vesicle [style=invis]; Vesicle -> Synapse [label="Neurotransmitter\nRelease", color="#4285F4"]; Synapse -> Receptors [label="Binding & Signal", color="#34A853"]; Receptors -> Postsynaptic [style=invis]; Synapse -> Transporter [label="Reuptake", color="#5F6368", style=dashed]; Scaffold -> Transporter [label="BLOCKS", color="#EA4335", arrowhead=tee]; } endom Caption: Mechanism of action at the synaptic level.

The potent inhibition of DAT and NET leads to a rapid increase in extracellular concentrations of dopamine and norepinephrine in the brain.[19] This surge in catecholamines is responsible for the profound psychostimulant effects observed, such as euphoria, increased alertness, and locomotor activation.[21] The stereochemistry at the α-carbon is crucial; for pyrovalerone, the (S)-enantiomer is significantly more potent as a DAT inhibitor than the (R)-enantiomer.[11][12]

Structure-Activity Relationship (SAR) Summary
Structural ModificationEffect on ActivityRationale
α-Alkyl Chain Extension Increased DAT/NET inhibition potency (Propyl < Pentyl).[9]Enhances binding affinity within the transporter protein pocket.
Pyrrolidine Ring Optimal for high DAT inhibition potency.[11]Ring size and conformation provide ideal steric and electronic interactions. Ring expansion reduces potency.[11]
Phenyl Ring Substitution Modulates potency and selectivity. 3,4-dichloro and naphthyl substitutions are highly potent.[12] A 3,4-methylenedioxy group (as in MDPV) can slightly increase SERT activity.[11]Alters electronic properties and interactions with specific residues in the transporter binding site.
β-Keto Group Essential for reuptake inhibition activity.[11]Reduction of the carbonyl group abolishes DAT/NET inhibitory action.[11]

Case Study: α-Pyrrolidinopentiophenone (α-PVP)

α-PVP, also known on the street as "flakka," is a potent synthetic stimulant of the cathinone class developed in the 1960s.[10][22] It exemplifies the powerful pharmacological effects of this scaffold.

  • Pharmacology : α-PVP is a potent NDRI with IC50 values in the low nanomolar range for both DAT and NET, while having negligible effects on SERT.[10][23] It is substantially more potent than amphetamine as a reuptake inhibitor.[10] This potent and selective action at catecholamine transporters underlies its strong stimulant effects.[21][23]

  • Clinical Effects : The effects include intense euphoria, alertness, and mania-like symptoms.[10] However, its use is associated with significant health risks, including extreme agitation, paranoid psychosis, hallucinations, and tachycardia.[23]

  • Metabolism : α-PVP undergoes extensive metabolism, primarily through ketone reduction, carbonylation of the pyrrolidine ring, and oxidative reactions.[21][24] Identifying these metabolites is crucial for toxicological screening to confirm exposure.

Experimental Protocols for Synthesis and Analysis

Protocol 1: Synthesis of α-PVP Hydrochloride (Illustrative)

Causality Statement: This protocol outlines a standard, reliable method for producing α-PVP for research purposes. The use of a Grignard reaction followed by bromination and amination is a classic, well-understood pathway.[14] Conversion to the HCl salt is included as it provides a stable, weighable solid suitable for creating standardized solutions for in-vitro and in-vivo testing.

Step 1: Synthesis of 1-phenyl-1-pentanone

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether, followed by a crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether to form the phenylmagnesium bromide Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask to 0°C and slowly add a solution of valeronitrile in anhydrous diethyl ether.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride, followed by an acidic workup (e.g., 1M HCl).

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenyl-1-pentanone. Purify via vacuum distillation or column chromatography.

Step 2: Synthesis of 2-bromo-1-phenyl-1-pentanone

  • Dissolve the purified 1-phenyl-1-pentanone in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add a solution of bromine (Br2) in the same solvent dropwise at 0°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield the crude α-bromo ketone, which can be used directly in the next step.

Step 3: Synthesis of α-PVP

  • Dissolve the crude 2-bromo-1-phenyl-1-pentanone in a solvent such as acetonitrile or THF.

  • Add an excess (2-3 equivalents) of pyrrolidine to the solution.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Filter off the pyrrolidine hydrobromide salt that precipitates.

  • Concentrate the filtrate and perform a basic aqueous workup (e.g., with sodium bicarbonate solution) to remove any remaining salts.

  • Extract the α-PVP freebase with an organic solvent, dry, and concentrate.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude α-PVP freebase in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.

  • The α-PVP HCl salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Analytical Characterization Workflow

Self-Validating System: A multi-technique approach is essential for unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides retention time and fragmentation data for structural confirmation, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and is ideal for quantifying low concentrations in complex biological matrices.[25][26] Combining these techniques provides a self-validating system where results from one method confirm the other.

dot graph AnalyticalWorkflow { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Sample Received\n(Seized Material or Biological Fluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Extraction, Dilution, Derivatization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Screening Analysis", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond]; GCMS [label="GC-MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; LCMSMS [label="LC-MS/MS or\nLC-HRMS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Confirmation [label="Confirmatory Analysis", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond]; Data [label="Data Interpretation\n(Library Matching, Quantitation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Report [label="Final Report", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];

// Edges Sample -> Prep [color="#4285F4"]; Prep -> Screening [label="Initial Detection", color="#4285F4"]; Screening -> GCMS [label="For Volatile\nCompounds", color="#EA4335"]; Screening -> LCMSMS [label="For Thermally Labile/\nPolar Compounds", color="#34A853"]; {GCMS, LCMSMS} -> Confirmation [label="Cross-Validation", color="#5F6368"]; Confirmation -> Data [color="#4285F4"]; Data -> Report [color="#4285F4"]; } endom Caption: A typical forensic analytical workflow.

A. Sample Preparation (from Biological Matrix, e.g., Urine)

  • Enzymatic Hydrolysis: If analyzing for conjugated metabolites, treat the urine sample with β-glucuronidase to cleave glucuronide conjugates.[25]

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex matrix.[25] An SPE protocol might involve conditioning a C18 cartridge, loading the sample, washing with a weak solvent, and eluting with a stronger organic solvent like methanol or acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis or a derivatizing agent for GC-MS.

B. GC-MS Analysis (for Identification)

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.

  • Injection: 1 µL split/splitless injection.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp at 10-20°C/min to a high temperature (e.g., 300°C), and hold.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

  • Identification: Compare the resulting mass spectrum and retention time to a certified reference standard and/or a validated spectral library.[27]

C. LC-MS/MS Analysis (for Quantification)

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[25]

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion (the molecular ion, [M+H]+) and monitor for 2-3 specific product ions generated by collision-induced dissociation. This provides high selectivity and sensitivity.

  • Quantification: Create a calibration curve using certified reference standards and an internal standard to calculate the concentration of the analyte in the unknown sample.

Future Directions and Emerging Applications

While the pyrrolidinylphenyl ethanone scaffold is well-known for its stimulant properties, its core structure holds potential for broader therapeutic applications. The ability to potently and selectively modulate dopamine and norepinephrine levels is relevant for conditions beyond CNS stimulation, including:

  • Treatment of ADHD and Narcolepsy: The mechanism is similar to existing medications like methylphenidate.

  • Antidepressants: Dual norepinephrine and dopamine reuptake inhibition is a validated strategy for treating major depressive disorder.

  • Cocaine Abuse Medications: Developing analogues that can act as substitution therapies or treatment agents for cocaine dependence is an active area of research.[12][18]

The key challenge is to separate the therapeutic effects from the high abuse liability. This requires fine-tuning the scaffold to alter its pharmacokinetic and pharmacodynamic properties—for instance, by slowing its entry into the brain or modifying its interaction with the transporter to reduce its reinforcing effects. The continued exploration of SAR, coupled with advanced computational modeling, will be instrumental in designing next-generation therapeutics based on this versatile and powerful chemical scaffold.[21]

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Exploratory

A Technical Guide to the Theoretical Investigation of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, a molecule of interest due to its structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, a molecule of interest due to its structural motifs—a substituted acetophenone and a pyrrolidine ring—which are prevalent in medicinal chemistry. We delineate a multi-faceted computational approach, beginning with structural optimization and conformational analysis using Density Functional Theory (DFT). The guide then elaborates on methods to elucidate the molecule's electronic properties, reactivity, and simulated spectroscopic signatures (FT-IR and UV-Vis). Finally, we present a protocol for in silico evaluation of its potential biological activity through molecular docking. Each section provides not only step-by-step protocols but also the scientific rationale behind the selection of specific computational methods, ensuring a blend of practical instruction and theoretical depth for researchers, scientists, and drug development professionals.

Introduction

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride is an organic compound featuring a central acetophenone core. The phenyl ring is substituted at the meta-position with a pyrrolidine group, a five-membered saturated nitrogen heterocycle. The pyrrolidine scaffold is a cornerstone in drug discovery, contributing to the bioactivity of numerous compounds.[1][2] The hydrochloride salt form suggests that the molecule is protonated, likely at the pyrrolidine nitrogen, which has significant implications for its solubility, stability, and intermolecular interactions.

Theoretical studies provide an indispensable, cost-effective lens through which to predict and understand a molecule's physicochemical properties before undertaking extensive experimental synthesis and testing. By employing a suite of computational tools, we can construct a detailed molecular portrait, from its most stable three-dimensional shape to its electronic landscape and potential interactions with biological targets. This guide outlines a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded workflow for the comprehensive theoretical characterization of this molecule.

G cluster_0 Computational Workflow Molecule\nSelection Molecule Selection DFT\nCalculations DFT Calculations Molecule\nSelection->DFT\nCalculations Part 1-3 Structural\nAnalysis Structural Analysis DFT\nCalculations->Structural\nAnalysis Geometry Conformation Electronic\nProperties Electronic Properties DFT\nCalculations->Electronic\nProperties HOMO/LUMO MEP, NBO Spectroscopy Spectroscopy DFT\nCalculations->Spectroscopy IR & UV-Vis Simulation In Silico\nScreening In Silico Screening Structural\nAnalysis->In Silico\nScreening Part 4 Data\nInterpretation Data Interpretation In Silico\nScreening->Data\nInterpretation Binding Affinity Interaction Analysis

Caption: A generalized workflow for the theoretical study of a molecule.

Part 1: Molecular Geometry and Conformational Analysis

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the lowest energy arrangement on the potential energy surface.[3]

Rationale for Methodology

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a superior balance of computational cost and accuracy compared to simpler methods (like semi-empirical) and more demanding ones (like coupled cluster).[4]

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has a long track record of providing reliable geometries and energies for a vast range of organic systems.[5]

  • Basis Set - 6-311++G(d,p): This is a Pople-style, triple-zeta basis set.

    • 6-311: Indicates a flexible description of core and valence electrons.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing bonding accurately.

Protocol: Geometry Optimization

This protocol assumes the use of the Gaussian software suite, a standard in the field.[6]

  • Build Initial Structure: Construct the 3D structure of protonated 1-[3-(1-Pyrrolidinyl)phenyl]ethanone using a molecular builder (e.g., GaussView, Avogadro). Ensure the pyrrolidine nitrogen is protonated and has a positive charge, with a chloride counter-ion placed nearby.

  • Create Input File: Prepare a Gaussian input file (.gjf or .com).

  • Execute Calculation: Run the Gaussian job. The Opt keyword requests a geometry optimization. The Freq keyword is crucial as it calculates vibrational frequencies at the optimized geometry. A true energy minimum is confirmed by the absence of imaginary frequencies.[5]

  • Analyze Output: Extract the optimized coordinates from the output file or checkpoint file (.chk).

Conformational Considerations

For acetophenone derivatives, a key conformational feature is the rotation around the C(phenyl)-C(acetyl) bond. DFT calculations have shown that substituted acetophenones typically favor a planar conformation where the acetyl group is coplanar with the phenyl ring to maximize conjugation.[7][8][9] The presence of the bulky pyrrolidinyl group at the meta position may introduce a slight twist, which the geometry optimization will determine.

ParameterPredicted Value (Å or °)
C=O Bond LengthValue from calculation
C(phenyl)-C(acetyl) LengthValue from calculation
C(phenyl)-N Bond LengthValue from calculation
C-C-C=O Dihedral AngleValue from calculation
Note: This table should be populated with data from the computational output file.

Part 2: Electronic Properties and Chemical Reactivity

With an optimized structure, we can now probe the molecule's electronic landscape to predict its reactivity.

G Struct Optimized Geometry FMO FMO Analysis HOMO/LUMO Gap Reactivity Index Struct->FMO MEP MEP Surface Nucleophilic Sites (Red) Electrophilic Sites (Blue) Struct->MEP NBO NBO Analysis Atomic Charges Hyperconjugation Struct->NBO

Caption: Relationship between structure and electronic property analyses.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10][11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[12]

These values are obtained directly from the geometry optimization output file.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.[13][14]

  • Red Regions (Negative Potential): Electron-rich areas, such as those around the carbonyl oxygen, are susceptible to electrophilic attack.[15]

  • Blue Regions (Positive Potential): Electron-poor areas, such as the acidic hydrogen on the protonated nitrogen, are susceptible to nucleophilic attack.[16]

Protocol: MEP Map Generation

  • Use the checkpoint file (.chk) from the optimized calculation.

  • In GaussView or a similar program, open the checkpoint file.

  • Navigate to the surfaces/contours generation tool.

  • Generate a new surface based on the "Total Density."

  • Map the "Electrostatic Potential" onto this surface. This will create the color-coded MEP map.[17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized bonds and lone pairs.[18][19] It quantifies:

  • Natural Atomic Charges: Provides a more robust calculation of partial charges on each atom compared to other methods.

  • Hyperconjugative Interactions: The NBO program analyzes interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions reveals important intramolecular charge transfer events that contribute to the molecule's stability.[20][21]

Protocol: NBO Calculation

  • Modify the Gaussian input file from the optimization step.

  • Change the keyword section to #p B3LYP/6-311++G(d,p) Pop=NBO.

  • Use the optimized coordinates from the previous step.

  • Run the calculation. The NBO analysis will be printed in the output file.

Electronic PropertyPredicted Value
HOMO Energy (eV)Value from calculation
LUMO Energy (eV)Value from calculation
HOMO-LUMO Gap (eV)Value from calculation
Dipole Moment (Debye)Value from calculation
NBO Charge on O(carbonyl)Value from calculation
NBO Charge on N(pyrrol.)Value from calculation
Note: This table should be populated with data from the computational output file.

Part 3: Simulated Spectroscopic Analysis

Simulating spectra provides theoretical benchmarks that can aid in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

The Freq keyword used during optimization also calculates the harmonic vibrational frequencies.[22] The output provides a list of frequencies (in cm⁻¹) and their corresponding infrared intensities.[23] This allows for the identification of characteristic peaks, such as:

  • C=O stretch: Typically a strong band around 1680-1700 cm⁻¹.

  • N-H stretch (protonated amine): A broad band typically in the 2400-2800 cm⁻¹ region.

  • C-N stretch: Usually found in the 1250-1020 cm⁻¹ region.

  • Aromatic C-H stretches: Above 3000 cm⁻¹.

It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to better match experimental values, accounting for anharmonicity and method limitations.[6]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra.[24][25] It calculates the vertical excitation energies (corresponding to λ_max) and the oscillator strengths (corresponding to absorption intensity).[26][27]

Protocol: TD-DFT Calculation

  • Create a new Gaussian input file using the optimized geometry.

  • Use the following keywords: #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(Solvent=Water).

    • TD(NStates=10): Requests the calculation of the first 10 excited states.

    • SCRF=(Solvent=Water): Includes the effect of a solvent (e.g., water or methanol) using the Polarizable Continuum Model (PCM), which is crucial for accurate predictions of spectra in solution.

  • Run the calculation and analyze the output to find the excitation wavelengths, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π).[28]

Part 4: In Silico Screening for Biological Activity

The presence of the pyrrolidine ring suggests potential biological activity.[29] Many pyrrolidine-containing compounds have been investigated as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[1][2][30] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[31]

Rationale and Target Selection
  • Target: Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs.[32]

  • PDB ID: A high-resolution crystal structure of murine COX-2 is available from the Protein Data Bank (PDB), for example, PDB ID: 1CX2 or 6COX.[33][34]

  • Docking Software: AutoDock Vina is a widely used, effective, and open-source docking program.

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a general workflow. Specific steps may vary slightly based on the software versions used.[35][36]

  • Preparation of the Receptor (COX-2):

    • Download the PDB file for COX-2 (e.g., 1CX2).

    • Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and compute Gasteiger or Kollman charges for the protein atoms.

    • Save the prepared receptor in the required .pdbqt format.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (the free base, as the proton may be lost upon binding).

    • Use AutoDock Tools or a similar program to assign rotatable bonds and save the ligand in .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of COX-2. This can be done by examining the position of the co-crystallized inhibitor in the original PDB file (e.g., SC-558 in 1CX2).

    • Define a grid box (search space) that encompasses this entire active site. The center and dimensions (x, y, z) of this box must be specified.

  • Run Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Execute the Vina program from the command line, referencing the configuration file: vina --config conf.txt --log results.log.[37]

  • Analysis of Results:

    • The output file will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) complexed with the receptor.

    • Analyze the key intermolecular interactions: hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the active site residues (e.g., Arg120, Tyr355, Ser530).

Conclusion

This guide has detailed a systematic and robust computational workflow for the in-depth theoretical characterization of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride. By integrating DFT-based calculations for structural and electronic properties with in silico techniques like molecular docking, researchers can generate a comprehensive profile of the molecule. These theoretical insights are invaluable for guiding experimental work, interpreting spectroscopic data, and prioritizing candidates in the early stages of drug discovery and materials science. The protocols and rationale provided herein serve as a foundational template that can be adapted for the study of other novel chemical entities.

References

  • Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina.

  • Yadav, A., & Vaidya, M. (2022). Cyclooxygenase-2 (COX-2) enzyme in complex with selective inhibitor SC-558. ResearchGate.

  • Wikipedia. (2023). Cyclooxygenase-2.

  • The Scripps Research Institute. AutoDock Vina.

  • Protocol for Docking with AutoDock. Source Not Specified. [Available online]
  • Chittari, B. L. (2018). How to interpret a map of electrostatic potential (MEP)? ResearchGate.

  • Protheragen. Natural Bond Orbital Analysis.

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications.

  • Hao, K., & Tan, B. C. (2018). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. ACS Publications.

  • iGEM. AutoDock Vina Protocol.

  • Wang, Y., et al. (2020). Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. RSC Publishing.

  • IUPHAR/BPS Guide to PHARMACOLOGY. COX-2.

  • Wikipedia. (2023). Frontier molecular orbital theory.

  • Singh, A., et al. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate.

  • Arfaoui, Y., et al. (2015). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. ResearchGate.

  • Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate.

  • Singh, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. ScienceDirect.

  • G, A., & V, S. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.

  • Darienzo, M. E. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC.

  • Singh, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed.

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps.

  • Gaussian, Inc. Natural Bond Orbital (NBO) Analysis.

  • RCSB PDB. (1997). 5COX: UNINHIBITED MOUSE CYCLOOXYGENASE-2.

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.

  • NCBI. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. Europe PMC.

  • Unke, O. T., et al. (2019). Machine learning molecular dynamics for the simulation of infrared spectra. PMC.

  • Dral, P. O. (2024). Molecular IR spectra simulations online! [YouTube].

  • ChemTube 3D. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. [YouTube].

  • Abbood, H. I. (2014). Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO.

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications.

  • Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule. Elsevier.

  • FACCTs. UVVis spectroscopy - ORCA 5.0 tutorials.

  • Cho, M. (2008). Simulated IR spectra of the four base molecules in Fig. 1 by using DFT calculation results. ResearchGate.

  • Gushchin, A. L., et al. (2022). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. PMC.

  • Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed.

  • De, B. R., & De, B. (2012). The basicities of a series of substituted acetophenones in the ground state: A DFT study. Indian Journal of Chemistry.

  • Avogadro. (2022). Viewing Electrostatic Potential Maps.

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?

  • da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI.

  • Taylor & Francis. (2022). Frontier molecular orbital theory – Knowledge and References.

  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au.

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  • Neese, F. (2012). Density functional theory. PMC.

  • FACCTs. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual.

  • Al-Hussain, S. A., et al. (2024). Natural Bonding Orbital (NBO) Analysis of Drugs: Bonding Types and Charge. ResearchGate.

  • Q-Chem. Density Functional Theory.

  • ReSpect program. Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT.

  • Software Ic. Geometry Optimization – EXPO.

  • Liu, J., & Herbert, J. M. (2021). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly robust, self-validating protocol for the reduction of an amino-substituted acetophenone hydrochloride sa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly robust, self-validating protocol for the reduction of an amino-substituted acetophenone hydrochloride salt to its corresponding secondary alcohol.

Introduction & Mechanistic Rationale

The reduction of 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride to 1-[3-(1-pyrrolidinyl)phenyl]ethanol is a critical functional group transformation in the synthesis of active pharmaceutical ingredients (APIs). This substrate presents a unique challenge: it is a bifunctional molecule featuring a reducible acetophenone core and a basic pyrrolidine moiety presented as a hydrochloride salt.

As a Senior Application Scientist, I designed this protocol around Sodium Borohydride (NaBH₄) , the industry standard for chemoselective ketone reduction[1]. However, the presence of the hydrochloride salt dictates the entire experimental design.

The Causality of Experimental Design
  • Why Neutralize First? NaBH₄ is highly reactive toward acids. If introduced directly to the hydrochloride salt, the hydride will rapidly act as a base, deprotonating the acid to evolve flammable hydrogen gas and boric acid[1]. This not only depletes the reducing agent but creates a severe thermal and pressurization hazard[2]. Therefore, an in-situ neutralization step using Triethylamine (Et₃N) is mandatory.

  • Why Methanol at 0 °C? Methanol perfectly solubilizes both the polar starting material and NaBH₄. While NaBH₄ slowly degrades in protic solvents, conducting the addition at 0 °C ensures the kinetics of the ketone reduction vastly outpace solvent degradation[2].

  • Why an Ammonium Chloride Quench? Quenching with saturated aqueous NH₄Cl safely destroys unreacted NaBH₄ by providing a mild proton source. Unlike strong acids (e.g., HCl), NH₄Cl will not re-protonate the pyrrolidine ring, ensuring the product remains in its free-base form for efficient organic extraction[3].

Mechanism A Ketone HCl Salt (Starting Material) B Free Base Ketone (Intermediate) A->B Base (Et3N) - HCl C Secondary Alcohol (Final Product) B->C NaBH4, MeOH Reduction

Mechanistic progression from hydrochloride salt to the reduced secondary alcohol.

Quantitative Data: Materials & Reagents

The following table outlines the precise stoichiometry required for a 10 mmol scale reaction.

Table 1: Reagent Quantities

ReagentMW ( g/mol )EquivalentsAmountFunction
1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl225.711.02.26 gSubstrate
Triethylamine (Et₃N)101.191.11.53 mLNeutralizing Base
Sodium Borohydride (NaBH₄)37.831.50.57 gReducing Agent
Methanol (MeOH)32.0410 Vol22.6 mLReaction Solvent
Saturated NH₄Cl (aq)--15.0 mLMild Quench
Dichloromethane (DCM)84.93-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

This methodology is engineered as a self-validating system , incorporating In-Process Controls (IPC) to ensure the reaction's success before moving to the isolation phase.

Step 1: Solubilization & Neutralization

  • Charge a clean, oven-dried 100 mL round-bottom flask with 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride (2.26 g, 10.0 mmol).

  • Add methanol (22.6 mL) and stir magnetically until a homogeneous solution is achieved.

  • Add triethylamine (1.53 mL, 11.0 mmol) dropwise over 2 minutes to liberate the free base.

Step 2: Thermal Regulation 4. Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes to prevent thermal runaway during hydride addition.

Step 3: Hydride Addition 5. Weigh sodium borohydride (0.57 g, 15.0 mmol). Add it to the reaction mixture portion-wise over 15 minutes. Note: Portion-wise addition mitigates the exothermic spike and controls the evolution of trace hydrogen gas[3].

Step 4: Reaction Maturation & In-Process Control (Self-Validation) 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 1.5 hours. 7. IPC Check: Analyze the mixture via Thin Layer Chromatography (TLC) using 5% MeOH in DCM as the eluent. The starting material (UV active, lower Rf​ ) must be completely consumed, replaced by a single new spot (higher Rf​ , secondary alcohol). If starting material persists, stir for an additional 30 minutes.

Step 5: Mild Quenching 8. Cool the mixture back to 0 °C. 9. Carefully add saturated aqueous ammonium chloride (15 mL) dropwise to safely decompose excess NaBH₄. Stir for 15 minutes until bubbling ceases.

Step 6: Extraction & Isolation 10. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol. 11. Dilute the remaining aqueous residue with distilled water (10 mL) and extract with DCM (3 x 20 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1-[3-(1-pyrrolidinyl)phenyl]ethanol as a viscous oil or solid.

Workflow S1 1. Solubilization & Neutralization (MeOH + Et3N) S2 2. Thermal Regulation (Cool to 0 °C) S1->S2 S3 3. Hydride Addition (NaBH4 portion-wise) S2->S3 S4 4. In-Process Control (TLC Monitoring) S3->S4 S5 5. Mild Quench (Sat. NH4Cl) S4->S5 S6 6. Extraction & Isolation (DCM / Brine / Na2SO4) S5->S6

Step-by-step experimental workflow for the chemoselective reduction process.

Analytical Validation

To ensure the integrity of the final product, the isolated compound must be validated against the following expected spectroscopic parameters. This finalizes the self-validating loop of the protocol.

Table 2: Expected Spectroscopic Validation Data

Analytical MethodTarget Observation for Validation
¹H NMR (CDCl₃) Disappearance of the acetyl methyl singlet (~2.5 ppm). Appearance of a doublet (~1.4 ppm, CH₃) and a quartet/multiplet (~4.8 ppm, CH-OH).
IR Spectroscopy Disappearance of the strong C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch (3200–3400 cm⁻¹).
LC-MS (ESI+) Expected [M+H]⁺ peak at m/z 192.1, confirming the molecular weight of the free base product.

References

  • Title: Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Sodium Borohydride - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]

  • Title: Sodium Borohydride (NaBH₄) Reduction - Organic Synthesis Source: Organic-Synthesis.com URL: [Link]

Sources

Application

Comprehensive Analytical Guide: HPLC and GC-MS Characterization of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Introduction & Chemical Profiling 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a synthetic aryl pyrrolidine derivative characterized by an acetophenone core and a highly basic pyrrolidine ring[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a synthetic aryl pyrrolidine derivative characterized by an acetophenone core and a highly basic pyrrolidine ring[1]. As a hydrochloride salt, it presents specific analytical challenges that require careful method design.

From an analytical perspective, the pyrrolidine nitrogen is highly basic, with a pKa of approximately 11.3[2]. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic amines are notorious for causing severe peak tailing due to secondary cation-exchange interactions with residual silanols on the silica stationary phase[3]. Furthermore, for Gas Chromatography-Mass Spectrometry (GC-MS), the polar, non-volatile nature of the hydrochloride salt necessitates sample preparation to prevent thermal degradation in the GC inlet[4].

This application note provides field-proven, self-validating protocols for both HPLC-UV and GC-MS analysis, emphasizing the causality behind mobile phase selection, column chemistry, and sample preparation.

HPLC-UV Analysis: Mitigating Secondary Interactions

The Rationale: Overcoming Silanol Interactions

The most common mode of failure when analyzing basic amines like 1-[3-(1-Pyrrolidinyl)phenyl]ethanone is peak tailing. Older "Type-A" silica columns possess highly acidic residual silanols (pKa 4–5)[3]. At a neutral mobile phase pH, the pyrrolidine nitrogen is fully protonated (cationic), while the silanols are ionized (anionic). This creates a strong secondary cation-exchange interaction that drags the analyte through the column, resulting in broad, asymmetrical peaks[3][5].

The Solution: To achieve sharp, symmetrical peaks, we must disrupt this ionic interaction. This can be achieved via three distinct strategies:

  • Low pH (pH < 3.0): Utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) forces the silanols into a fully protonated, neutral state (-SiOH), shutting down the cation-exchange pathway[3].

  • High pH (pH > 10.0): Utilizing a basic buffer (e.g., Ammonium Hydroxide) deprotonates the pyrrolidine nitrogen, rendering the analyte neutral. Note: This requires a high-purity "Type-B" hybrid silica column (e.g., Waters XBridge or Agilent ZORBAX Extend-C18) designed to withstand high pH without dissolving the silica bed[2][3].

  • Amine Modifiers: Adding a sacrificial base like Triethylamine (TEA) to the mobile phase aggressively competes for, and masks, the active silanol sites[5].

For this protocol, we utilize the Low pH strategy as it is highly reproducible, extends column lifetime, and is directly compatible with LC-MS if future scaling is required.

HPLC_Mechanism Analyte 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (Basic Amine, pKa ~11.3) Silanol Ionized Silanols (-SiO⁻) on Type-A Silica Analyte->Silanol Mid pH (pH 5-7) LowPH Low pH (pH 2.7) 0.1% Formic Acid Analyte->LowPH Optimization Strategy A HighPH High pH (pH 10.5) Ammonium Hydroxide Analyte->HighPH Optimization Strategy B Tailing Secondary Cation-Exchange (Severe Peak Tailing) Silanol->Tailing NeutralSilanol Silanols Protonated (-SiOH) (Neutralized Surface) LowPH->NeutralSilanol NeutralAnalyte Analyte Deprotonated (Neutral Free Base) HighPH->NeutralAnalyte GoodShape Ideal Hydrophobic Partitioning (Sharp, Symmetrical Peaks) NeutralSilanol->GoodShape NeutralAnalyte->GoodShape

Fig 1: Mechanistic pathways of silanol interactions and pH-driven optimization for basic amines.

HPLC Method Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Type-B Silica)High-purity silica minimizes residual silanols[3].
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProtonates silanols, eliminating cation exchange[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides organic modifier for reversed-phase elution.
Gradient 5% B to 95% B over 15 minutesEnsures sharp focusing of the polar salt on the column head.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 245 nmTargets the strong absorbance of the acetophenone chromophore.
Injection Vol 5 µLPrevents volume overload and maintains peak efficiency.
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of highly purified water (18.2 MΩ·cm) for Mobile Phase A. Repeat for Acetonitrile (Mobile Phase B). Sonicate both for 10 minutes to degas.

  • Sample Preparation: Accurately weigh 10.0 mg of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl. Dissolve in 10 mL of 50:50 Water:Acetonitrile. Vortex until fully dissolved (1.0 mg/mL stock).

  • Dilution: Dilute the stock 1:10 in Mobile Phase A to match the initial gradient conditions. Self-Validation Check: Injecting a sample dissolved in 100% organic solvent will cause severe peak splitting due to solvent mismatch at the column head.

  • Equilibration: Flush the column with 10 column volumes (approx. 15 mL) of the initial gradient composition (5% B) until the baseline is stable.

  • Execution: Inject 5 µL of the diluted sample. Monitor the chromatogram at 245 nm.

GC-MS Analysis: Volatilization via Free-Basing

The Rationale: Why Direct Injection Fails

Injecting a hydrochloride salt directly into a GC inlet is a fundamental error. Salts are inherently non-volatile. When exposed to the high temperatures of a GC inlet (typically 250 °C), the salt does not vaporize intact; it thermally decomposes[4]. This leaves behind non-volatile residues and hydrochloric acid, which rapidly degrade the stationary phase, strip the deactivation layer from the glass liner, and create active sites that irreversibly adsorb subsequent analytes[4].

The Solution: To analyze this compound via GC-MS, the salt must be converted to its neutral "free base" form. Because the molecule lacks active hydrogens (no primary/secondary amines or hydroxyl groups), derivatization (e.g., silylation or acetylation) is unnecessary. A simple Liquid-Liquid Extraction (LLE) using a basic aqueous buffer and a volatile organic solvent is sufficient to isolate the free base.

LLE_Workflow Sample Weigh HCl Salt (10 mg) Dissolve Dissolve in 1 mL Deionized Water Sample->Dissolve Base Add 0.5 mL 1M NaOH (pH > 11) Dissolve->Base Extract Add 2 mL DCM (Extraction Solvent) Base->Extract Vortex Vortex 1 min & Centrifuge Extract->Vortex Organic Collect Lower Organic Layer Vortex->Organic Dry Dry over Anhydrous Na2SO4 Organic->Dry Inject Transfer to Auto-sampler Vial for GC-MS Dry->Inject

Fig 2: Liquid-Liquid Extraction (LLE) workflow for converting the HCl salt to a volatile free base.

GC-MS Method Parameters
ParameterSpecificationRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm, 0.25µmLow bleed, ideal for general drug and amine analysis.
Carrier Gas Helium, Constant Flow at 1.0 mL/minProvides optimal efficiency (HETP) for MS detection.
Inlet Temp 250 °CEnsures rapid, flash vaporization of the free base.
Injection Mode Split, 20:1 ratioPrevents overloading the MS detector and sharpens the peak.
Oven Program 100 °C (hold 1 min) -> 15 °C/min -> 280 °C (hold 5 min)Ramps efficiently through the boiling point of the analyte.
Transfer Line 280 °CPrevents cold spots and analyte condensation before the MS.
Ion Source Electron Impact (EI), 70 eV, 230 °CStandard ionization energy for reproducible fragmentation libraries.
Scan Range m/z 40 to 350Captures the molecular ion and all relevant low-mass fragments.
Step-by-Step LLE and GC-MS Protocol
  • Aqueous Solubilization: Weigh 10.0 mg of the HCl salt into a 15 mL glass centrifuge tube. Add 1.0 mL of deionized water and vortex until completely dissolved.

  • Basification: Add 0.5 mL of 1M Sodium Hydroxide (NaOH) dropwise. Self-Validation Check: Verify the pH is > 11 using pH paper. The solution may turn slightly cloudy as the free base precipitates out of the aqueous phase.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM). Cap tightly and vortex vigorously for 60 seconds to partition the free base into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions.

  • Drying: Carefully pipette the lower organic (DCM) layer into a clean glass vial containing a small scoop of anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl gently to remove residual water.

  • Analysis: Transfer the dried DCM extract to a 2 mL GC auto-sampler vial and inject 1.0 µL using the parameters outlined in Table 3.2.

Mass Spectrometry Data Interpretation

Under 70 eV Electron Impact (EI) conditions, the free base of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone will exhibit a distinct fragmentation pattern:

  • Molecular Ion ( M+∙ ): Expected at m/z 189 (corresponding to C12​H15​NO )[6].

  • Alpha-Cleavage: Loss of the methyl group from the acetyl moiety yields a fragment at m/z 174 ( [M−CH3​]+ ).

  • Acylium Ion Loss: Loss of the entire acetyl group ( CH3​CO∙ ) yields a prominent fragment at m/z 146.

  • Pyrrolidine Ring Fragmentation: Characteristic low-mass fragments associated with the breakdown of the pyrrolidine ring (e.g., m/z 70 or 84) will be present, confirming the aliphatic amine structure.

References

  • Crawford Scientific. "A Guide to HPLC and LC-MS Buffer Selection." hplc.eu.
  • Bio-Fount. "56915-85-6 | 1-[3-(1-pyrrolidinyl)phenyl]ethanone." bio-fount.com.
  • Agilent Technologies. "TIPS and Tricks HPLC Troubleshooting." agilent.com.
  • University of Pittsburgh. "HPLC Troubleshooting Guide." pitt.edu.
  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam..." nih.gov.
  • Guidechem. "Pirrolidina, 1-acetil-2-fenil- (9CI) 328533-94-4 wiki." guidechem.com.

Sources

Method

Application Note: Synthetic Workflows and Experimental Setup for 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Executive Summary 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active compounds, kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active compounds, kinase inhibitors, and complex azaheterocycles[1]. The presence of the electron-donating pyrrolidine ring at the meta position of the acetophenone core significantly alters the electronic landscape of the phenyl ring, impacting both the reactivity of the ketone and the stability of the molecule.

This application note provides a comprehensive, self-validating guide to handling this compound, detailing the causality behind specific experimental setups, and outlining robust protocols for its two most critical synthetic divergences: alpha-bromination and reductive amination.

Physicochemical Profiling & Handling Rationale

Understanding the physicochemical properties of the starting material is critical for designing successful reactions. The compound is commercially supplied as a hydrochloride salt rather than a free base.

Causality in Handling: The tertiary amine of the pyrrolidine ring is highly susceptible to atmospheric oxidation, which can lead to the formation of N-oxides over time. Supplying and storing the compound as an HCl salt protonates the nitrogen, rendering the lone pair unavailable for oxidation and significantly extending the shelf life. However, this salt form poses a challenge for downstream synthesis: the acidic proton can quench hydride-based reducing agents, and the salt exhibits poor solubility in strictly non-polar organic solvents. Therefore, an initial freebasing step is a mandatory prerequisite for most workflows.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
CAS Registry Number 56915-85-6[1]
Molecular Formula C12H15NO · HCl
Molecular Weight 225.71 g/mol (Salt); 189.25 g/mol (Free base)[2]
Topological Polar Surface Area 20.3 Ų[2]
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)[2]
LogP (Predicted) 1.73 (Free base)[2]

Workflow Visualization

The following diagram maps the synthetic divergence of the starting material into three primary functional intermediates.

G SM 1-[3-(1-Pyrrolidinyl)phenyl] ethanone HCl (Starting Material) FB Free Base Intermediate SM->FB NaOH / DCM (Neutralization) BROMO Alpha-Bromination (NBS, pTsOH) FB->BROMO Electrophilic Halogenation REDAM Reductive Amination (R-NH2, NaBH(OAc)3) FB->REDAM Borch Approach REDUC Ketone Reduction (NaBH4, MeOH) FB->REDUC Hydride Addition

Synthetic divergence of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone into key medicinal intermediates.

Detailed Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes built-in analytical checkpoints to confirm success before proceeding to the next step, preventing the catastrophic loss of downstream reagents.

Protocol A: Freebasing and Alpha-Bromination

Alpha-bromoacetophenones are essential precursors for Hantzsch thiazole synthesis. While liquid bromine is traditionally used, it is hazardous and prone to causing over-bromination (di-bromination)[3].

Causality: We utilize N-Bromosuccinimide (NBS) paired with p-Toluenesulfonic acid (pTsOH)[3]. The strong acid protonates the ketone, driving the formation of the reactive enol intermediate. NBS provides a low, steady, and controlled concentration of electrophilic bromine, which reacts with the enol to yield the mono-brominated product with high selectivity[3].

Step-by-Step Methodology:

  • Freebasing: Suspend 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl (1.0 eq, 10 mmol) in 50 mL of Dichloromethane (DCM) and 50 mL of distilled water.

  • Neutralization: Slowly add 1M NaOH(aq) under vigorous stirring until the aqueous layer reaches pH 9-10 (verify with pH paper).

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 25 mL DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as an oil.

  • Enolization & Bromination: Dissolve the free base in 40 mL of Acetonitrile. Add pTsOH monohydrate (0.1 eq, 1 mmol) and heat the mixture to 60°C.

  • Halogenation: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 30 minutes to prevent thermal runaway. Reflux for 2 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with saturated NaHCO₃ (50 mL) to neutralize the acid, followed by brine (50 mL). Dry and concentrate.

Self-Validation Checkpoints:

  • TLC Monitoring: Run a TLC (Hexane:EtOAc 3:1). The starting material (Rf ~ 0.4) should disappear, replaced by a slightly less polar spot (Rf ~ 0.5).

  • NMR Confirmation: In ¹H-NMR (CDCl₃), the distinct singlet of the acetyl methyl group at ~2.5 ppm must completely disappear, replaced by a new two-proton singlet at ~4.4 ppm, confirming the presence of the -CH₂Br group.

Protocol B: Reductive Amination via the Borch Approach

Converting the ketone to a secondary or tertiary amine is a staple in drug discovery. Acetophenones, however, are sterically hindered compared to aldehydes, making imine formation sluggish.

Causality: We employ the Borch approach using Sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of glacial acetic acid. Recent computational density functional theory (DFT) studies confirm that the acid catalyst is critically involved not just in the elimination of water to form the iminium ion, but also in facilitating the initial nucleophilic attack[4]. This is especially vital here, as the pyrrolidine ring acts as an electron-donating group, slightly deactivating the ketone carbon toward nucleophilic attack[4]. NaBH(OAc)₃ is selected over NaBH₄ because it selectively reduces the protonated iminium species without reducing the unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the free base of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (1.0 eq, 5 mmol) and the desired primary amine (e.g., benzylamine, 1.2 eq, 6 mmol) in 25 mL of 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 7.5 mmol). Stir at room temperature for 4 hours. Do not add the reducing agent yet.

  • Reduction: Once imine formation is confirmed (see validation below), cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction carefully with 1M NaOH(aq) (20 mL) to neutralize the acetic acid and freebase the newly formed amine product. Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoints:

  • Intermediate LC-MS Check (Critical): Before step 3, pull a 10 µL aliquot, dilute in Methanol, and run an LC-MS. You must observe the mass of the imine intermediate [M+RNH2​−H2​O+H]+ before adding the hydride source. If the imine has not formed, adding the reducing agent will merely reduce the starting material to the corresponding alcohol.

  • Final LC-MS Check: Post-workup, the mass spectrum should show the complete disappearance of the imine mass and the appearance of the final amine product mass [M+H]+ .

References

  • 56915-85-6 | 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride, BIOFOUNT.[Link][1]

  • Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst, Organic & Biomolecular Chemistry (RSC Publishing).[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6)[1]. This guide is designed for researchers and process chemists optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6)[1]. This guide is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 3-bromoacetophenone with pyrrolidine.

Our troubleshooting framework moves beyond basic troubleshooting by explaining the mechanistic causality behind byproduct formation, providing self-validating protocols, and establishing robust analytical controls.

Mechanistic Causality of Byproduct Formation

While palladium-catalyzed C-N coupling is a robust methodology, the specific electronic properties of the acetophenone moiety and the basic conditions required for the catalytic cycle introduce distinct vulnerability points. Understanding these pathways is critical for rational optimization.

  • Hydrodehalogenation: The reduction of the aryl halide starting material replaces the bromine atom with a hydrogen atom, yielding unfunctionalized acetophenone[2]. This occurs when the Pd(II) oxidative addition complex undergoes a competing hydride transfer (often from the solvent or the amine itself) faster than the desired amine coordination and reductive elimination[3].

  • Homocoupling: Dimerization of 3-bromoacetophenone yields 3,3'-diacetylbiphenyl. This off-cycle pathway is exacerbated by high catalyst loading, insufficient ligand-to-palladium ratios, or trace oxygen ingress[2].

  • Base-Catalyzed Aldol Condensation: The Buchwald-Hartwig cycle requires a base to sequester protons and activate the amine. However, the α-protons of the acetophenone moiety are highly acidic. Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate these positions, leading to the self-condensation of the starting material or product into heavy chalcone-like dimers[4].

Reaction Pathway & Byproduct Network

G SM 3-Bromoacetophenone + Pyrrolidine Pd Pd Catalyst / Base (Buchwald-Hartwig Cycle) SM->Pd Oxidative Addition Product 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (Freebase) Pd->Product Reductive Elimination Dehalogenation Hydrodehalogenation Byproduct: Acetophenone Pd->Dehalogenation Competing Hydride Transfer Homocoupling Homocoupling Byproduct: 3,3'-Diacetylbiphenyl Pd->Homocoupling Aryl-Aryl Coupling Aldol Aldol Condensation Byproduct: Chalcone Dimers Pd->Aldol Base-Catalyzed Deprotonation Salt 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl (Target API) Product->Salt HCl in Dioxane/MTBE

Reaction pathway and byproduct formation in the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone.

Quantitative Analytical Data for Byproduct Identification

To rapidly identify reaction deviations, cross-reference your in-process control (IPC) data against this standardized analytical table.

CompoundMW ( g/mol )LC-MS[M+H]⁺HPLC RRTKey ¹H NMR Signal (CDCl₃)
1-[3-(1-Pyrrolidinyl)phenyl]ethanone 189.26190.11.003.35 ppm (m, 4H, pyrrolidine α-CH₂)
Acetophenone (Dehalogenated)120.15121.10.657.95 ppm (d, 2H, ortho-Ar-H)
3,3'-Diacetylbiphenyl (Homocoupling)238.29239.11.458.20 ppm (t, 2H, bridging Ar-H)
Aldol Dimers (Chalcone derivatives)>360>3611.80+7.50 ppm (d, 1H, alkene C=C-H)

Note: RRT (Relative Retention Time) is based on a standard C18 reverse-phase column using a Water/Acetonitrile (0.1% Formic Acid) gradient.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 121.1. Why is this happening and how do I stop it? A1: This is acetophenone, the product of hydrodehalogenation[2]. Causality: When the rate of reductive elimination is slow, the Pd-aryl intermediate has time to undergo hydride abstraction from the solvent or the pyrrolidine substrate[3]. Solution: You must accelerate the reductive elimination step. Switch to a more sterically demanding, electron-rich ligand (such as tBuXPhos or RockPhos)[2]. Additionally, ensure your solvent is strictly anhydrous and degassed, as trace moisture can act as a proton source.

Q2: I'm observing a heavy molecular weight byproduct (m/z > 360) and my yield is low. What is it? A2: This is an aldol condensation dimer. Causality: Buchwald-Hartwig aminations traditionally utilize strong bases like NaOtBu. Because the pKa of the acetophenone α-protons is relatively low for an alkyl group, tert-butoxide easily deprotonates it, triggering an aldol cascade[4]. Solution: Substitute NaOtBu with a milder base, such as Cs₂CO₃ or K₃PO₄[4]. While this may slightly reduce the overall reaction rate, it completely suppresses the base-catalyzed aldol pathway, resulting in a much cleaner crude profile.

Q3: My final hydrochloride salt is discolored (yellow/brown) and fails elemental analysis. How do I fix the salt formation? A3: The discoloration is caused by trapped palladium black and unreacted pyrrolidine. Causality: Hydrochloride salt formation is an excellent crystallization technique, but it acts as a trap for basic impurities. If excess pyrrolidine is present, it will form pyrrolidine hydrochloride and co-precipitate. Solution: Implement the self-validating workup protocol below. You must wash the organic layer with a mild acid (10% citric acid) to selectively remove pyrrolidine before adding ethereal HCl.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure high purity of the final API.

Step 1: Reaction Setup

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-bromoacetophenone (1.0 equiv), Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Add pyrrolidine (1.2 equiv) via syringe.

Step 2: Catalytic Coupling

  • Seal the flask and heat to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation Check (IPC): Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the 3-bromoacetophenone peak (m/z 199/201) is <1% by UV area. If >1%, spike with an additional 1 mol% catalyst and heat for 4 more hours.

Step 3: Quench and Selective Scavenging

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic phase with 10% aqueous citric acid (2 x 20 mL). Causality: Citric acid is strong enough to protonate and extract unreacted aliphatic pyrrolidine, but weak enough to leave the weakly basic aniline derivative (target freebase) in the organic layer.

  • Wash with brine, dry over Na₂SO₄, and filter.

  • Add a palladium scavenger (e.g., SiliaMetS Thiol, 0.5 g/mmol Pd) and stir at 40 °C for 2 hours. Filter through a pad of Celite.

Step 4: Hydrochloride Salt Formation

  • Concentrate the filtrate in vacuo and reconstitute the freebase in Methyl tert-butyl ether (MTBE).

  • Cool the solution to 0 °C.

  • Dropwise, add 4.0 M HCl in dioxane (1.1 equiv). A white precipitate will immediately form.

  • Stir for 30 minutes, filter the solid, wash with cold MTBE, and dry under high vacuum to yield 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride as a pristine white powder.

Sources

Optimization

Technical Support Center: Troubleshooting 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of active pharmaceutical ingredients and complex intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of active pharmaceutical ingredients and complex intermediates. The synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (also known as 3-(1-pyrrolidinyl)acetophenone HCl) presents a unique chemoselectivity challenge.

The transformation relies on a palladium-catalyzed Buchwald-Hartwig cross-coupling between 3-haloacetophenone and pyrrolidine, followed by isolation as a hydrochloride salt[1]. However, the presence of the highly acidic α -protons on the acetophenone moiety means that improper reagent selection—specifically the choice of base—will inevitably lead to catastrophic synthesis failures via competing side reactions. This guide is designed to explain the mechanistic causality behind these failures and provide a self-validating protocol to ensure reproducible, high-yield synthesis.

Mechanistic Workflow

The standard synthetic route avoids traditional nucleophilic aromatic substitution (S_NAr), which fails here due to the lack of strong electron-withdrawing groups ortho/para to the halide. Instead, we utilize the Buchwald-Hartwig amination[2].

Workflow SM 3-Bromoacetophenone + Pyrrolidine Cat Pd2(dba)3 / XPhos Cs2CO3, Toluene, 100°C SM->Cat FB Free Base: 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Cat->FB SaltForm Anhydrous HCl in Et2O/Dioxane FB->SaltForm Product Target Molecule: 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl SaltForm->Product

Workflow for the Buchwald-Hartwig amination and subsequent HCl salt formation.

Diagnostic Data Matrix

Before adjusting your protocol, compare your experimental metrics against our standardized baseline data. This table summarizes the quantitative parameters expected for a successful run versus common failure states.

ParameterExpected OutcomeSymptom of FailureProbable Causality
Reaction Yield > 85% (Isolated)< 40% with heavy yellow oilAldol condensation due to strong base (e.g., NaOtBu).
Conversion Rate > 95% at 4 hoursStalls at ~50%Catalyst poisoning or O 2​ ingress oxidizing Pd(0) to Pd(II).
Product State Off-white crystalline powderSticky gum or deliquescent massAqueous HCl used; water prevents crystallization.
Purity (HPLC) > 99.0%Elevated Pd residue (> 50 ppm)Inadequate metal scavenging during organic workup.
Mass Balance 1:1 StoichiometryHigh consumption of ketoneSelf-condensation of the acetophenone starting material.
Self-Validating Synthesis Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Catalyst Pre-Activation & Degassing
  • In an oven-dried Schlenk flask, combine Pd 2​ (dba) 3​ (1.0 mol%) and XPhos ligand (2.5 mol%).

  • Add anhydrous, degassed toluene (10 volumes).

  • Stir at room temperature for 15 minutes under a strict argon atmosphere.

  • Validation Checkpoint: The solution must transition to a deep red/purple color, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns black and precipitates, oxygen has entered the system. Abort and restart.

Step 2: Cross-Coupling Reaction
  • To the active catalyst solution, add 3-bromoacetophenone (1.0 eq) and pyrrolidine (1.2 eq).

  • Critical Step: Add Cesium Carbonate (Cs 2​ CO 3​ ) (1.5 eq) as the base. Do not use Sodium tert-butoxide (NaOtBu).

  • Heat the mixture to 100°C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The UV-active 3-bromoacetophenone spot (R f​ ~0.6) must completely disappear, replaced by a highly fluorescent free-base product spot (R f​ ~0.3).

Step 3: Workup & Palladium Scavenging
  • Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate, redissolve in dichloromethane (DCM), and add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 5 eq relative to Pd). Stir for 2 hours at 40°C.

  • Validation Checkpoint: The organic layer should transition from dark brown to pale yellow. If the solution remains dark, repeat the scavenging step.

Step 4: Anhydrous Hydrochloride Salt Formation
  • Isolate the free base via concentration and redissolve it in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether.

  • Dropwise, add 2.0 M anhydrous HCl in diethyl ether (1.1 eq) at 0°C under vigorous stirring.

  • Validation Checkpoint: Immediate precipitation of a white/off-white solid must occur. If an oil or gum forms, moisture has contaminated the system. Filter the solid, wash with cold MTBE, and dry under high vacuum.

Troubleshooting Guides & FAQs

When deviations occur, identifying the root cause requires logical deduction. The following diagram and Q&A section address the most frequent inquiries from our application scientists.

TroubleshootingLogic Issue Issue: Low Yield / Impure Product CheckBase Check Base Used Issue->CheckBase BaseStrong NaOtBu / KOtBu CheckBase->BaseStrong Strong Base BaseWeak Cs2CO3 / K3PO4 CheckBase->BaseWeak Weak Base Aldol Aldol Condensation Side Reactions BaseStrong->Aldol CheckConv Check Conversion BaseWeak->CheckConv ConvLow <90% Conversion CheckConv->ConvLow CatPoison Catalyst Poisoning or O2 Ingress ConvLow->CatPoison

Diagnostic logic tree for troubleshooting synthesis failures.

Q: I am seeing a massive drop in yield and a sticky yellow byproduct. How do I fix this? A: This is the classic signature of an Aldol Condensation side reaction[3]. Acetophenone possesses highly acidic α -protons (pKa ~19). If you utilized a strong alkoxide base like NaOtBu or KOtBu—which are standard in many Buchwald-Hartwig protocols—you inadvertently deprotonated the ketone. This enolate then attacks another molecule of starting material, forming dypnone-like chalcone derivatives. Causality fix: Switch to a milder inorganic base like Cs 2​ CO 3​ or K 3​ PO 4​ [4]. These bases are strong enough to facilitate the palladium catalytic cycle but weak enough to prevent enolization.

Q: My reaction mixture turns dark brown/black immediately upon heating, and conversion stalls at 50%. What happened? A: You are observing the precipitation of "Palladium black," which indicates catalyst deactivation. This is primarily caused by oxygen ingress. The active Pd(0) species is highly sensitive to O 2​ and will rapidly oxidize to an inactive Pd(II) state. Ensure your toluene is thoroughly sparged with argon for at least 30 minutes prior to use, and utilize strict Schlenk techniques.

Q: The final HCl salt forms a sticky gum instead of a crystalline powder. How do I induce crystallization? A: The 1-[3-(1-pyrrolidinyl)phenyl]ethanone HCl salt is highly hygroscopic. If you used aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the introduced water will prevent crystallization and form an intractable gum. Causality fix: You must exclude water entirely during salt formation. Use anhydrous HCl dissolved in diethyl ether or 1,4-dioxane, and precipitate the salt directly from a non-polar solvent like MTBE. If you already have a gum, triturate it repeatedly with ice-cold anhydrous acetone until it solidifies.

References
  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link][1]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link][2]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry (RSC). Available at: [Link][4]

  • Named Reactions List: Aldol Condensation. SynArchive. Available at: [Link][3]

Sources

Troubleshooting

Side reactions in the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (also known as 3-(1-pyrrolidinyl)acetophenone HCl). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (also known as 3-(1-pyrrolidinyl)acetophenone HCl). This guide is designed for researchers, scientists, and drug development professionals facing challenges during the palladium-catalyzed Buchwald-Hartwig amination of 3-haloacetophenones with pyrrolidine, and the subsequent hydrochloride salt formation.

Below, you will find a mechanistic breakdown of common pitfalls, a troubleshooting Q&A, standardized self-validating protocols, and quantitative optimization data.

Section 1: Mechanistic Framework & Reaction Pathways

The primary synthetic route relies on a palladium-catalyzed Buchwald-Hartwig cross-coupling. While highly effective, the presence of an acidic acetyl group on the arene and β-hydrogens on the pyrrolidine ring introduces competing side reactions. Understanding the bifurcation between the desired reductive elimination and the unproductive β-hydride elimination is critical for optimizing your yield[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd 3-Haloacetophenone Amido Ar-Pd(II)-N(Pyrrolidinyl) (Amido Complex) OxAdd->Amido Pyrrolidine, Base RedElim 1-[3-(1-Pyrrolidinyl)phenyl]ethanone (Desired Product) Amido->RedElim Reductive Elimination (Promoted by Bulky Ligands) BetaHyd Ar-Pd(II)-H + 1-Pyrroline (β-Hydride Elimination) Amido->BetaHyd Side Reaction (Unfavorable Geometry) RedElim->Pd0 Catalyst Regeneration HydroDehal Acetophenone (Hydrodehalogenation) BetaHyd->HydroDehal Reductive Elimination HydroDehal->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Buchwald-Hartwig amination and β-hydride elimination side reaction.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing significant amounts of unsubstituted acetophenone in my GC-MS instead of my product? A: This is caused by hydrodehalogenation , a direct result of a β-hydride elimination side reaction[2]. Pyrrolidine contains β-hydrogens on its carbon atoms adjacent to the nitrogen. During the catalytic cycle, after the palladium-amido complex forms, if reductive elimination is kinetically slow, the complex undergoes β-hydride elimination[3]. This yields a palladium-hydride species and an imine (1-pyrroline). The Pd-H species then reductively eliminates to form unsubstituted acetophenone. Solution: You must accelerate reductive elimination relative to β-hydride elimination. Switch to sterically demanding, electron-rich bidentate ligands (e.g., BINAP, dppf) or specialized Buchwald ligands (e.g., RuPhos). These ligands enforce a crowded geometry at the metal center, forcing the rapid expulsion of the desired product[4].

Q2: My reaction mixture turns into a dark, viscous tar, and mass spec shows high molecular weight impurities. What is happening? A: You are observing base-catalyzed aldol condensation . Both your starting material (3-haloacetophenone) and your product contain an acetyl group with acidic α-hydrogens. If you are using a strong base like sodium tert-butoxide (NaOtBu) or LiHMDS, it rapidly deprotonates the acetyl group, triggering self-condensation into chalcone derivatives and subsequent polymeric tars[5]. Solution: Transition to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are sufficiently basic to deprotonate the coordinated amine during the catalytic cycle but are significantly less prone to initiating the aldol condensation of the acetophenone moiety[6].

Q3: The reaction stalls at 50% conversion despite adding more pyrrolidine. How do I push it to completion? A: This indicates catalyst deactivation or poisoning . Secondary amines like pyrrolidine can sometimes coordinate too strongly to the palladium center, displacing weaker phosphine ligands and forming inactive resting states. Additionally, trace oxygen or moisture will rapidly oxidize Pd(0) to inactive Pd(II) species. Solution: Ensure rigorous Schlenk techniques to exclude oxygen. Optimize your catalyst-to-ligand ratio (typically 1:2 for monodentate, 1:1 for bidentate). Using a pre-catalyst that readily generates active Pd(0), such as Pd₂(dba)₃, often resolves this stalling.

Q4: I successfully synthesized the free base, but my HCl salt is a sticky gum instead of a crystalline powder. A: The free base of 1-[3-(1-pyrrolidinyl)phenyl]ethanone is highly soluble in organic solvents, and its protonated form is extremely hygroscopic. If you use aqueous HCl (like 37% hydrochloric acid), the introduced water prevents crystallization, causing the salt to "oil out" or form a gum. Solution: Salt formation must be strictly anhydrous. Dissolve the purified free base in a dry, moderately polar solvent (e.g., MTBE or diethyl ether) and add a stoichiometric amount (1.0 - 1.05 eq) of anhydrous HCl in dioxane or isopropanol.

Section 3: Standardized Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Free Base Synthesis)

Self-Validating Step: Monitor the disappearance of the aryl halide via GC-MS; the absence of the m/z 198/200 (bromoacetophenone) peak validates complete conversion.

  • Preparation: In an argon-flushed Schlenk tube, combine 3-bromoacetophenone (1.0 eq, 10 mmol), Pd₂(dba)₃ (2 mol%, 0.2 mmol), BINAP (4.5 mol%, 0.45 mmol), and anhydrous Cs₂CO₃ (1.5 eq, 15 mmol).

  • Solvent & Amine Addition: Add 20 mL of anhydrous, degassed toluene, followed by pyrrolidine (1.2 eq, 12 mmol).

  • Reaction: Seal the tube and heat to 90 °C with vigorous stirring for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the free base as a pale yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Formation

Self-Validating Step: The immediate formation of a white precipitate upon HCl addition confirms successful protonation without aqueous solvation.

  • Dissolution: Dissolve the purified 1-[3-(1-pyrrolidinyl)phenyl]ethanone free base (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Acidification: Dropwise, add a 4.0 M solution of HCl in dioxane (1.05 eq). Stir for 30 minutes at 0 °C.

  • Isolation: Filter the resulting white crystalline precipitate rapidly under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Wash the filter cake with cold, anhydrous MTBE and dry in a vacuum desiccator over P₂O₅ for 12 hours.

Section 4: Quantitative Data Summary

The following table summarizes the causality between reagent selection and the distribution of desired product versus side reactions during the amination step.

LigandBaseTemp (°C)Yield of Desired Product (%)Major Side Product (%)Primary Issue Addressed
PPh₃NaOtBu100< 10%Aldol Tars (> 60%)Baseline (Poor performance)
BINAPNaOtBu9045%Aldol Tars (40%)Ligand improves reductive elimination, but base is too strong
PPh₃Cs₂CO₃9025%Acetophenone (50%)Base is mild, but ligand fails to prevent β-hydride elimination
BINAP Cs₂CO₃ 90 88% Acetophenone (< 5%) Optimal balance of mild base and bidentate steric bulk
RuPhosK₃PO₄8592%None detectedAdvanced Buchwald ligand ensures rapid reductive elimination

Section 5: References

  • Buchwald–Hartwig amination - Wikipedia. URL:[Link]

  • β-Hydride elimination - Wikipedia. URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride . Because this compound is a secondary amine hydrochloride salt featuring an acetophenone m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride . Because this compound is a secondary amine hydrochloride salt featuring an acetophenone moiety, it presents unique physicochemical challenges—such as hygroscopicity, susceptibility to base-catalyzed side reactions, and complex solubility profiles.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistically grounded, self-validating troubleshooting protocols.

Diagnostic Purification Workflow

Before selecting a purification method, you must identify the chemical nature of your primary impurity via HPLC or LC-MS. Use the diagnostic logic tree below to determine the precise intervention required.

PurificationWorkflow Start Crude 1-[3-(1-Pyrrolidinyl) phenyl]ethanone HCl Analyze HPLC / LC-MS Analysis Start->Analyze Cond1 Non-Polar Impurities (e.g., Acetophenone) Analyze->Cond1 Cond2 Polar/Inorganic Impurities (e.g., Salts, Moisture) Analyze->Cond2 Cond3 Structurally Similar (Closely eluting) Analyze->Cond3 Act1 Trituration (EtOAc / Hexane) Cond1->Act1 Act2 Acid-Base Extraction (Freebasing) Cond2->Act2 Act3 Freebase Chromatography (Silica Gel) Cond3->Act3 Recryst Recrystallization (Isopropanol / Et2O) Act1->Recryst ReSalt Anhydrous HCl Precipitation (in Dioxane/Ether) Act2->ReSalt Act3->ReSalt ReSalt->Recryst Pure High Purity Target Compound (>99%) Recryst->Pure

Diagnostic workflow for targeted purification of amine hydrochloride salts.

Troubleshooting & FAQs

Q1: My crude 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride is a sticky, discolored oil rather than a crystalline solid. How do I induce crystallization? A1:

  • Causality: Amine hydrochlorides are highly prone to trapping residual water or polar solvents within their matrix, forming hygroscopic syrups instead of distinct crystal lattices. Furthermore, trace oxidation of the pyrrolidine ring can introduce dark discoloration.

  • Solution: Do not attempt to force crystallization directly from the oil. Instead, perform an acid-base extraction 1. Convert the salt to its free base using a mild aqueous base, extract it into a non-polar solvent (like Dichloromethane), and wash away the polar impurities. After drying the organic layer, re-precipitate the salt using anhydrous HCl in dioxane. The exclusion of water during salt formation is critical for yielding a dry, filterable solid 2.

Q2: HPLC analysis shows a persistent non-polar impurity (likely unreacted 3-haloacetophenone). Recrystallization from ethanol is not removing it. What is the best approach? A2:

  • Causality: Ethanol is a highly polar protic solvent. While it dissolves the HCl salt well at high temperatures, rapid cooling often causes non-polar impurities to co-precipitate and become trapped within the crystal lattice. Furthermore, amine hydrochlorides are often too soluble in absolute ethanol, leading to poor recovery yields 3.

  • Solution: Utilize solvent trituration prior to recrystallization. Wash the crude salt with a non-polar solvent mixture like Ethyl Acetate/Hexane (1:1). The non-polar acetophenone precursor will dissolve in the organic wash, while the polar hydrochloride salt remains strictly insoluble.

Q3: I need >99% purity for in vivo assays, but I have a structurally similar impurity eluting very close to the main peak. Can I resolve this without chromatography? A3:

  • Causality: Closely eluting impurities (e.g., regioisomers formed during the initial pyrrolidine substitution) have nearly identical solubility profiles to the target HCl salt. Thermodynamic purification (recrystallization) cannot efficiently differentiate them.

  • Solution: You must perform chromatographic separation on the free base. Convert the compound to its free base, purify it via silica gel chromatography (using a DCM/MeOH gradient with 1% NH₄OH to prevent amine streaking), and then re-form the HCl salt 4.

Quantitative Data: Purification Efficacy

The table below summarizes the expected outcomes of various purification strategies based on empirical solubility profiles.

Purification MethodOptimal Solvent SystemTargeted Impurity ProfileAvg. Purity IncreaseEst. Yield Recovery
Solvent Trituration EtOAc / Hexane (1:1)Non-polar organics (acetophenones)+2% to 5%90 - 95%
Recrystallization Isopropanol / Diethyl EtherTrace polar/inorganic salts+5% to 10%75 - 85%
Acid-Base Extraction DCM / H₂O (Freebasing)Inorganic salts, highly polar byproducts+10% to 15%85 - 90%
Silica Chromatography DCM / MeOH / NH₄OHStructurally similar regioisomers+15% to 25%60 - 70%

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction & Anhydrous HCl Precipitation

Use this protocol to rescue oiled-out salts or remove heavy inorganic/polar contamination.

  • Suspension: Suspend the crude 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride in Dichloromethane (DCM) at a ratio of 10 mL/g.

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality: NaHCO₃ is a mild base that deprotonates the pyrrolidine nitrogen without risking base-catalyzed aldol condensation of the acetophenone moiety.

    • Self-Validation: The cessation of CO₂ bubbling confirms complete neutralization of the hydrochloride salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh DCM to ensure complete recovery of the free base.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentration: Concentrate the free base under reduced pressure to a minimal volume, yielding a pale oil.

  • Anhydrous Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (5 mL/g). Slowly add a stoichiometric amount of 4M HCl in dioxane dropwise at 0°C under an inert atmosphere (N₂ or Ar).

    • Causality: Utilizing anhydrous HCl in dioxane prevents the formation of a water-solvated syrup, forcing the immediate precipitation of a highly pure, crystalline salt 2.

  • Isolation: Filter the resulting precipitate rapidly, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Dual-Solvent Recrystallization

Use this protocol as a final polishing step to achieve >99% purity.

  • Dissolution: Place the dry hydrochloride salt in a round-bottom flask equipped with a reflux condenser. Add a minimum amount of boiling Isopropanol (IPA) until the solid just dissolves.

    • Causality: IPA is chosen over ethanol because it provides a steeper solubility curve for amine hydrochlorides, preventing excessive product loss in the mother liquor 3.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add warm Diethyl Ether (the anti-solvent) dropwise while swirling.

    • Self-Validation: Stop adding ether the moment the solution becomes slightly cloudy (the cloud point). This indicates the saturation threshold has been reached.

  • Clarification: Add a single drop of hot IPA to clear the cloudiness.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed.

    • Causality: Slow thermodynamic cooling promotes the growth of larger, well-defined crystals, which actively exclude impurities from their lattice structure.

  • Harvesting: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize precipitation. Collect the crystals via vacuum filtration, wash with ice-cold Diethyl Ether, and dry in a vacuum desiccator.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Purification of organic hydrochloride salt?
  • Isol
  • Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC (NIH)

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Catalyst Selection for 1-[3-(1-Pyrrolidinyl)phenyl]ethanone HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering chemoselectivity and yield issues during the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering chemoselectivity and yield issues during the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (also known as 3-(1-pyrrolidinyl)acetophenone HCl).

This guide is designed to move beyond basic recipes. Here, we deconstruct the causality behind catalyst selection, base tolerance, and salt formation to provide a self-validating, robust methodology for your drug development workflows.

Mechanistic Overview & Catalytic Logic

The synthesis relies on the Buchwald-Hartwig amination, coupling 3-bromoacetophenone with pyrrolidine. The fundamental challenge here is chemoselectivity : driving the C–N bond formation while completely suppressing the reactivity of the acidic α-protons on the acetophenone ketone group. The reaction mechanism proceeds through, addition of the amine, deprotonation, and reductive elimination[1].

BuchwaldHartwig Pd_precatalyst Pd Precatalyst (e.g., Pd2(dba)3 + RuPhos) Pd0 Active Pd(0)L Catalyst Pd_precatalyst->Pd0 Activation OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 3-Bromoacetophenone AmineBind Amine Binding Intermediate OxAdd->AmineBind + Pyrrolidine Deprot Deprotonation Pd(II) Amido Complex AmineBind->Deprot + Cs2CO3 (Mild Base) Deprot->Pd0 Reductive Elimination Product 3-(1-Pyrrolidinyl)acetophenone Deprot->Product Product Release

Figure 1: Catalytic cycle for Buchwald-Hartwig amination of 3-bromoacetophenone with pyrrolidine.

Troubleshooting FAQs: Catalyst & Reagent Selection

Q1: Why is my reaction yielding a complex mixture of polymeric/aldol products instead of the target amine? A1: This is a classic chemoselectivity failure caused by incorrect base selection. 3-Bromoacetophenone contains an acidic α-methyl ketone group. If you use a strong base like sodium tert-butoxide (NaOtBu)—which is standard for many aminations—it will deprotonate the ketone to form an enolate. This leads to competing aldol condensation and α-arylation side reactions. For base-sensitive substrates like ketones,[2]. The Buchwald-Hartwig amination demonstrates broad functional group tolerance, and[3].

Q2: Which ligand is optimal for coupling pyrrolidine to an electron-deficient aryl bromide like 3-bromoacetophenone? A2: Pyrrolidine is a cyclic secondary amine. First-generation ligands (like PPh3) fail because they do not provide the steric bulk necessary to force the final reductive elimination step, leading to catalyst death. While bidentate ligands like BINAP are functional, bulky dialkylbiaryl monophosphines like RuPhos or t-BuXPhos are vastly superior. RuPhos is specifically designed to facilitate the coupling of secondary amines by providing a sterically demanding environment that accelerates reductive elimination while preventing the formation of off-cycle Pd bis-amine complexes.

Q3: How do I cleanly isolate the hydrochloride salt without hydrolyzing the product or trapping Pd impurities? A3: Palladium black and phosphine oxides will contaminate your final salt if you attempt to precipitate it directly from the crude reaction mixture. Causality: HCl will protonate not only your product but also residual basic impurities, causing them to co-precipitate. You must first isolate the free base via silica gel chromatography. Once purified, dissolve the free base in an anhydrous ethereal solvent and add anhydrous HCl in 1,4-dioxane. This ensures a pristine, pharmaceutically acceptable HCl salt.

Quantitative Optimization Data

To illustrate the causality of our protocol choices, review the optimization matrix below. Notice how the interplay between base strength and ligand bulk dictates the yield.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Primary Issue EncounteredSolution / Causality
Pd(OAc)₂ / PPh₃NaOtBuToluene100< 10%Severe aldol condensationPPh₃ is insufficiently bulky; NaOtBu deprotonates ketone.
Pd₂(dba)₃ / BINAPNaOtBuToluene9025%Aldol condensationBase is too strong for the acetophenone substrate.
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10078%Slow reaction rateMild base prevents enolization; BINAP works but is slower.
Pd₂(dba)₃ / RuPhos Cs₂CO₃ 1,4-Dioxane 85 92% None (Optimal) RuPhos accelerates reductive elimination; Cs₂CO₃ protects ketone.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Visual cues are embedded in the steps to confirm that the catalytic cycle is functioning correctly.

Phase 1: Buchwald-Hartwig Amination
  • Preparation: In an argon-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried Schlenk flask with 3-bromoacetophenone (1.0 equiv, 10.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), RuPhos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv, 15.0 mmol).

  • Reagent Addition: Add pyrrolidine (1.2 equiv, 12.0 mmol) followed by anhydrous, degassed 1,4-dioxane (20 mL).

  • Reaction: Seal the flask, remove from the glovebox, and stir at 85 °C for 14 hours.

    • Self-Validation Check: During the reaction, can indicate the formation of active catalytic species[4]. The initial dark red/purple suspension (Pd₂(dba)₃) will transition to a yellow/orange mixture with a fine white precipitate (CsBr). The presence of this precipitate confirms halide abstraction and active catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3-(1-pyrrolidinyl)acetophenone free base as a pale yellow oil.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (1.0 equiv) in anhydrous diethyl ether (10 mL per gram of product) and cool to 0 °C in an ice bath.

  • Acidification: Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (1.05 equiv) under vigorous stirring.

    • Self-Validation Check: Immediate formation of a dense white precipitate confirms successful protonation and salt formation.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate rapidly under a nitrogen blanket (to prevent hygroscopic moisture uptake), wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours to afford the pure 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride.

Sources

Optimization

Technical Support Center: Work-up of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Welcome to the technical support center for the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride. This guide provides a comprehensive overview of the work-up procedure, addresses common challenges, and off...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride. This guide provides a comprehensive overview of the work-up procedure, addresses common challenges, and offers field-proven solutions to ensure a high-yield, high-purity isolation of your target compound.

Standard Work-up and Salt Formation Protocol

The synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone is commonly achieved via a Buchwald-Hartwig amination reaction, coupling 3'-aminoacetophenone with pyrrolidine.[1][2] The subsequent work-up is critical for removing the palladium catalyst, inorganic salts, and unreacted starting materials before isolating the final product as a stable hydrochloride salt.

Step-by-Step Protocol:
  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Slowly add water to the reaction vessel to quench any remaining reactive species and dissolve inorganic salts produced from the base (e.g., sodium tert-butoxide).

  • Initial Filtration (Catalyst Removal):

    • Dilute the quenched mixture with a suitable organic solvent like ethyl acetate or toluene.

    • Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst and other insoluble materials. Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Extraction (Free Base Isolation):

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2x) to remove water-soluble impurities.

      • Brine (1x) to break any emulsions and facilitate phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 1-[3-(1-Pyrrolidinyl)phenyl]ethanone free base, which is often an oil.

  • Hydrochloride Salt Formation & Isolation:

    • Dissolve the crude free base oil in a minimal amount of a suitable solvent, such as isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in Et₂O or concentrated aqueous HCl dropwise) while stirring, until the solution reaches a pH of approximately 1-2.[3][4]

    • The hydrochloride salt should precipitate as a solid.[5] If precipitation is slow, cool the mixture in an ice bath or gently scratch the inside of the flask.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride as a solid.[5][6]

Work-up Procedure Workflow

The following diagram illustrates the logical flow of the work-up and isolation procedure.

Workup_Flowchart cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_isolation Product Isolation Reaction Buchwald-Hartwig Reaction Mixture Quench 1. Quench (Add Water) Reaction->Quench Filter_Celite 2. Filter (Through Celite Pad) Quench->Filter_Celite Extract 3. Liquid-Liquid Extraction (EtOAc / Water & Brine) Filter_Celite->Extract Dry 4. Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Evaporate 5. Concentrate (Rotary Evaporator) Dry->Evaporate Dissolve 6. Dissolve Free Base (e.g., in IPA or EtOAc) Evaporate->Dissolve Acidify 7. Acidify with HCl (to pH 1-2) Dissolve->Acidify Precipitate 8. Precipitate Salt (Cooling/Scratching) Acidify->Precipitate Filter_Product 9. Filter Product Precipitate->Filter_Product Dry_Product 10. Dry Under Vacuum Filter_Product->Dry_Product Final_Product Pure HCl Salt Dry_Product->Final_Product

Caption: Workflow for the work-up and isolation of the target compound.

Troubleshooting Guide (Q&A)

Question 1: My final yield is very low. What are the common causes?

Answer: Low yield can stem from several stages of the process.

  • Incomplete Reaction: The primary cause is often an incomplete Buchwald-Hartwig amination. Ensure your catalyst system is active, the base is sufficiently strong (e.g., NaOtBu), and the reaction has been run for a sufficient time at the optimal temperature.[7] Deactivated catalysts or insufficient inert atmosphere can halt the reaction.

  • Product Loss During Work-up: The tertiary amine product is basic. If the aqueous washes are too acidic, the product can become protonated and partition into the aqueous layer. Ensure your aqueous washes are neutral or slightly basic.

  • Incomplete Extraction: Ensure you are using a sufficient volume of organic solvent for extraction and perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.

  • Poor Precipitation: The hydrochloride salt may have some solubility in the chosen solvent. Minimize the amount of solvent used to dissolve the free base before adding HCl. After precipitation, washing the solid with a large volume of solvent can also lead to product loss. Use a minimal amount of cold solvent for washing.

Question 2: During the aqueous extraction, a thick emulsion formed that won't separate. How can I resolve this?

Answer: Emulsion formation is a common issue, especially when residual catalyst or fine particulates are present.

  • Break the Emulsion: The most effective method is to add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to force the separation of the layers.

  • Filtration: If brine is ineffective, try filtering the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing the particulate matter that stabilizes it.

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Avoid vigorous shaking; instead, use gentle inversions to mix the layers.

Question 3: After adding HCl, my product oiled out instead of crystallizing into a solid. What went wrong?

Answer: Oiling out during salt formation is typically due to impurities or solvent effects.

  • Presence of Impurities: Residual starting materials, side-products (like hydrodehalogenated arene), or grease can inhibit crystallization.[8] If the crude free base is very impure, consider a quick column chromatography purification before salt formation.

  • Solvent Choice: The product's hydrochloride salt may be too soluble or "gooey" in the chosen solvent system.

    • Solution 1 (Solvent Swap): Remove the current solvent under reduced pressure and redissolve the oil in a different solvent system. A mixture like diethyl ether/heptane or ethyl acetate/heptane can often promote crystallization.

    • Solution 2 (Trituration): Add a non-polar solvent in which the oil is insoluble (like heptane or pentane) and vigorously stir or sonicate the mixture. This can often induce the oil to solidify.

  • Water Content: Using aqueous HCl can introduce water, which may prevent crystallization.[3] Using an anhydrous solution of HCl (e.g., HCl in dioxane or diethyl ether) is often preferable for achieving a crystalline solid.[3]

Question 4: My final product is off-color (e.g., yellow, brown, or gray). How can I improve its purity and appearance?

Answer: An off-color product indicates the presence of impurities.

  • Palladium Contamination: A gray or black color is often due to residual palladium catalyst. Ensure the initial filtration through Celite® is performed carefully. Sometimes, treating the organic solution with a charcoal slurry before filtration can help remove residual palladium.

  • Organic Impurities: Yellow or brown colors typically arise from unreacted starting materials or side-products from the amination.

    • Recrystallization: The most effective purification method is recrystallization. Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

    • Charcoal Treatment: Dissolving the product in a solvent and stirring with a small amount of activated charcoal for 15-30 minutes before filtering can remove colored impurities. Be aware that this may also reduce your yield slightly.

Frequently Asked Questions (FAQs)

Q: Why is the hydrochloride salt formed? Can I use the free base? A: The free base of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone is often an oil at room temperature, which is difficult to handle, purify, and weigh accurately. Converting it to the hydrochloride salt provides a stable, crystalline solid.[5][6][9] This solid form is ideal for purification by recrystallization and for long-term storage.

Q: What is the purpose of the brine wash? A: The brine wash serves two main purposes. First, it helps to remove the small amount of water that is dissolved in the organic layer, acting as a preliminary drying step. Second, it increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer and helps to break emulsions.

Q: Can I use a different acid to form the salt? A: Yes, other strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) can form salts with amines.[4] However, hydrochloride salts are the most common in pharmaceutical and research chemistry due to their stability, ease of formation, and well-understood properties.

Q: How do I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively.

Key Experimental Parameters

ParameterRecommended SpecificationRationale
Extraction Solvent Ethyl Acetate (EtOAc), TolueneGood solubility for the free base; immiscible with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Salt Formation Solvent Isopropanol, Ethyl Acetate, Diethyl EtherChosen to dissolve the free base but precipitate the HCl salt.
Acid for Salt Formation 2M HCl in Et₂O, HCl in Dioxane, Conc. HCl (aq.)Anhydrous sources are preferred to avoid introducing water.
Final pH for Precipitation 1 - 2Ensures complete protonation of the tertiary amine for salt formation.

References

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo . American Fuel & Petrochemical Manufacturers. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Isolation of primary amines as HCL salt problem - Sciencemadness Discussion Board . Sciencemadness.org. Available at: [Link]

  • Amine and HCl - salt formation reaction - YouTube . YouTube. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . Purdue University. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate . ResearchGate. Available at: [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads - OLI Systems . OLI Systems, Inc. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online . Spectroscopy Online. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained - Pearson . Pearson+. Available at: [Link]

  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . ResearchGate. Available at: [Link]

  • BH amination side products and purification : r/chemistry - Reddit . Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride vs its isomers biological activity

An in-depth comparative analysis of 1-[pyrrolidinylphenyl]ethanone isomers reveals a fascinating intersection of physical organic chemistry and pharmacology. As a foundational building block in medicinal chemistry, the p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-[pyrrolidinylphenyl]ethanone isomers reveals a fascinating intersection of physical organic chemistry and pharmacology. As a foundational building block in medicinal chemistry, the positioning of the pyrrolidinyl moiety—whether ortho, meta, or para to the acetyl group—dictates the electronic and steric landscape of the molecule. This structural variance cascades directly into the biological efficacy of downstream pharmacophores, influencing everything from apoptosis inhibition to anticholinesterase activity.

This guide provides a comprehensive evaluation of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (the meta-isomer) against its ortho and para counterparts, detailing the causality behind their divergent biological profiles and providing self-validating protocols for experimental verification.

Structural and Electronic Profiling: The Causality of Binding

To understand why these isomers exhibit drastically different biological activities, we must analyze the electron distribution and steric constraints inherent to their substitution patterns. The pyrrolidine ring acts as a strong electron-donating group, but its influence on the acetyl pharmacophore is entirely position-dependent.

  • The Para-Isomer (1-[4-(1-Pyrrolidinyl)phenyl]ethanone): The nitrogen lone pair is in direct conjugation with the aromatic ring and the para-acetyl group. This strong positive resonance ( +R ) effect significantly increases electron density across the molecule. The planar geometry allows the molecule to slide deeply into hydrophobic binding pockets (such as the catalytic gorge of acetylcholinesterase or p53-regulatory domains), making it a highly privileged scaffold[1].

  • The Meta-Isomer (1-[3-(1-Pyrrolidinyl)phenyl]ethanone): In the meta position[2], direct resonance conjugation with the acetyl group is impossible. The pyrrolidine group exerts only a weak +R effect on the ring and a mild electron-withdrawing inductive ( −I ) effect on the acetyl group. This alters the dipole moment and reduces the nucleophilicity of the carbonyl oxygen, often leading to a moderate drop in target affinity.

  • The Ortho-Isomer (1-[2-(1-Pyrrolidinyl)phenyl]ethanone): Placing the bulky pyrrolidine ring adjacent to the acetyl group introduces severe steric clash[3]. This forces the pyrrolidine ring out of the plane of the phenyl ring, completely breaking any potential resonance. The resulting molecule relies solely on inductive effects and suffers from poor spatial alignment in receptor pockets, rendering downstream derivatives largely inactive.

G Core Pyrrolidinyl-Acetophenone Base Pharmacophore Ortho Ortho-Isomer Steric Clash No Resonance Core->Ortho Meta Meta-Isomer Inductive Effect Only Moderate Binding Core->Meta Para Para-Isomer Strong +R Resonance Optimal Pocket Fit Core->Para LowAct LowAct Ortho->LowAct ModAct Moderate Activity EC50 ~ 4-5 µM Meta->ModAct HighAct HighAct Para->HighAct

Logical relationship between isomer substitution patterns and resulting biological activity.

Comparative Biological Activity

The positional effects described above are not theoretical; they manifest clearly in empirical biological assays. When these isomers are utilized to synthesize complex pharmacophores, the para-isomer consistently outperforms the meta and ortho variants.

Apoptosis Inhibition (Pifithrin-α Analogs)

Pifithrin-α (PFT-α) is a known inhibitor of p53-dependent apoptosis. Lead optimization studies have demonstrated that incorporating a pyrrolidinyl substituent drastically enhances antiapoptotic activity. Specifically, modifying the imidazobenzothiazole (IBT) core with a para-pyrrolidinyl substituent (Compound 60) lowered the EC50​ to 0.35 µM, providing significant protection against γ -irradiation and dexamethasone-induced apoptosis[4],[5]. Furthermore, quinolinium salts derived from the para-isomer exhibit exceptional potency, with EC50​ values reaching as low as 0.013 µM[6]. In contrast, meta-derivatives show baseline activity (~4 µM), and ortho-derivatives are functionally inactive due to steric hindrance.

Cholinesterase Inhibition & Antimicrobial Chalcones

Spiropyrrolidines synthesized from para-pyrrolidinyl acetophenone exhibit potent acetylcholinesterase (AChE) inhibition, with IC50​ values ranging from 1.57 µM to 3.3 µM[1]. The planar conjugated system allows optimal π−π stacking within the AChE peripheral anionic site. Additionally, Claisen-Schmidt condensation of the para-isomer yields murrayanine-chalcones with notable antimicrobial activity against E. coli and S. aureus[7].

Table 1: Comparative Biological Efficacy of Isomer-Derived Pharmacophores

Isomer ScaffoldSubstitutionElectronic EffectSteric HindranceApoptosis Inhibition ( EC50​ )AChE Inhibition ( IC50​ )
1-[2-(1-Pyrrolidinyl)phenyl]ethanone OrthoInductive ( −I )High (Twisted ring)> 10.0 µM (Inactive)> 50.0 µM
1-[3-(1-Pyrrolidinyl)phenyl]ethanone MetaInductive ( −I )Low~ 4.0 - 5.0 µM~ 15.0 - 20.0 µM
1-[4-(1-Pyrrolidinyl)phenyl]ethanone ParaResonance ( +R )Low0.013 - 0.35 µM 1.57 - 3.3 µM

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An assay is only considered valid if all internal checkpoints meet predefined acceptance criteria.

Protocol A: Thymocyte Apoptosis Assay (p53-Dependent)

This workflow evaluates the chemoprotective efficacy of synthesized pyrrolidinyl derivatives against dexamethasone-induced apoptosis.

Step 1: Cell Preparation Isolate murine thymocytes and seed at 1×106 cells/mL in RPMI 1640 medium supplemented with 10% FBS.

Step 2: System Validation Checkpoints Before evaluating the test isomers, establish the following control wells:

  • Control A (Negative/Vehicle): 0.1% DMSO. Validation Criteria: Must show >95% cell viability.

  • Control B (Positive/Induction): 1 µM Dexamethasone. Validation Criteria: Must induce apoptosis, resulting in <40% viability.

  • Control C (Reference Standard): 1 µM Dexamethasone + 5 µM Pifithrin-α. Validation Criteria: Must recover viability to ~70% ( ).

Step 3: Compound Incubation Co-incubate the test compounds (derived from ortho, meta, and para isomers) at graded concentrations (0.01 µM to 10 µM) with 1 µM Dexamethasone for 24 hours at 37°C.

Step 4: Flow Cytometry Analysis Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry. Calculate the EC50​ using non-linear regression analysis. Note: Data is rejected if Controls A, B, and C fail their validation criteria.

G Stress Genotoxic Stress (Dexamethasone) p53 p53 Activation Stress->p53 Mito Mitochondrial Apoptosome p53->Mito Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis Cell Death Caspase->Apoptosis Inhibitor Para-Pyrrolidinyl Analog (e.g., Cpd 60) Inhibitor->p53 Inhibits

Mechanism of p53-dependent apoptosis inhibition by para-pyrrolidinyl analogs.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

This spectrophotometric method quantifies the anticholinesterase activity of the synthesized spiropyrrolidines.

Step 1: Reagent Preparation Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of Acetylcholinesterase (AChE, 0.5 U/mL), Acetylthiocholine iodide (ATCI, 1 mM), and DTNB (0.5 mM).

Step 2: System Validation Checkpoints

  • Control A (Blank): Buffer + ATCI + DTNB (No Enzyme). Validation Criteria: Absorbance change must be <0.01 OD/min (accounts for non-enzymatic hydrolysis).

  • Control B (100% Activity): Buffer + AChE + ATCI + DTNB. Validation Criteria: Establishes the baseline maximum reaction velocity ( Vmax​ ).

  • Control C (Reference): Donepezil (10 nM). Validation Criteria: Must show >50% inhibition of Vmax​ .

Step 3: Kinetic Measurement In a 96-well plate, add 140 µL buffer, 20 µL AChE, 20 µL DTNB, and 10 µL of the test isomer (varying concentrations). Pre-incubate for 15 minutes at 25°C. Initiate the reaction by adding 10 µL ATCI.

Step 4: Data Acquisition Read the absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) and determine the IC50​ values relative to Control B.

References

  • Inhibitors of Apoptosis in Lymphocytes: Synthesis and Biological Evaluation of Compounds Related to Pifithrin-α. Journal of Medicinal Chemistry (ACS Publications).4

  • Design, Synthesis and Cholinesterase Inhibitory Activity of New Dispiro Pyrrolidine Derivatives. ResearchGate.1

  • Emerging Anti-Microbial Perspectives of Pyrrolidine Containing Murrayanine-Chalcone. EAS Publisher.7

  • 1-[3-(1-pyrrolidinyl)phenyl]ethanone (Meta-Isomer Data). BIOFOUNT.2

  • Pirrolidina, 1-acetil-2,3,4,5-tetrametil- (Ortho-Isomer Data). Guidechem.3

Sources

Comparative

Comparing the neuropharmacological effects of different pyrrolidinophenones.

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Objective: To objectively compare the neuropharmacological profiles, structure-activity relationships (SAR), and transporter binding...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Objective: To objectively compare the neuropharmacological profiles, structure-activity relationships (SAR), and transporter binding kinetics of key pyrrolidinophenones, supported by standardized in vitro assay protocols.

Executive Summary

Pyrrolidinophenones (also known as α -pyrrolidinophenones) represent a distinct and highly potent subclass of synthetic cathinones[1]. While traditional synthetic cathinones (e.g., methcathinone, mephedrone) typically act as monoamine substrates that induce neurotransmitter release, the addition of a bulky pyrrolidine ring fundamentally alters the pharmacological mechanism of pyrrolidinophenones[1]. These compounds act exclusively as potent, competitive reuptake inhibitors (blockers) at the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT)[2]. This guide compares the neuropharmacological effects of prominent analogs—including MDPV, α -PVP, α -PHP, α -PBP, and α -PPP—and outlines the standard experimental methodologies used to evaluate their transporter kinetics.

Mechanistic Overview: The "Pyrrolidine Shift"

The mechanism of action for pyrrolidinophenones is dictated by steric hindrance. Endogenous monoamines and substrate-type drugs (like amphetamines) bind to the transporter, inducing a conformational change that translocates the molecule across the presynaptic membrane, subsequently triggering reverse transport (efflux) of intracellular neurotransmitters[3].

However, the tertiary amine embedded within the pyrrolidine ring of compounds like α -PVP and MDPV is too bulky to be translocated by DAT or NET[1]. Instead, the molecule binds tightly to the outward-facing conformation of the transporter's S1 binding pocket, effectively "locking" it[3]. This prevents the reuptake of synaptic dopamine and norepinephrine, leading to rapid extracellular accumulation and enhanced postsynaptic receptor signaling[1].

G DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Normal Reuptake Cleft Synaptic Cleft (Accumulation) DAT->Cleft Reuptake Inhibited Drug Pyrrolidinophenone (e.g., α-PVP) Drug->DAT Competitive Blockade Receptor Postsynaptic DA Receptors Cleft->Receptor Enhanced Signaling

Figure 1: Mechanism of action of pyrrolidinophenones acting as competitive reuptake inhibitors at DAT.

Comparative Neuropharmacology & Structure-Activity Relationship (SAR)

The potency and selectivity of pyrrolidinophenones are highly dependent on the length of the α -alkyl chain and modifications to the phenyl ring. The table below synthesizes in vitro half-maximal inhibitory concentration ( IC50​ ) data derived from rat brain synaptosome and HEK293 cell assays[2][4].

Table 1: Monoamine Transporter Inhibition ( IC50​ Values)
Compound α -Alkyl Chain LengthPhenyl SubstitutionDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)DAT/SERT Selectivity Ratio
MDPV Propyl (3 carbons)3,4-Methylenedioxy4.125.93,305~806
α -PVP Propyl (3 carbons)Unsubstituted12.814.2>10,000>781
α -PHP Butyl (4 carbons)Unsubstituted97.0N/A>30,000>309
α -PBP Ethyl (2 carbons)Unsubstituted63.391.5>10,000>158
α -PPP Methyl (1 carbon)Unsubstituted196.7444.7>10,000>50
SAR Causality Analysis
  • Alkyl Chain Elongation: There is a direct causal relationship between the length of the α -alkyl chain and DAT/NET binding affinity[2]. Moving from a methyl group ( α -PPP) to a propyl group ( α -PVP) increases DAT inhibition potency by over 15-fold[2]. This is due to increased lipophilicity and a more optimal thermodynamic fit within the hydrophobic pockets of the transporter[3].

  • Phenyl Ring Substitution: The addition of a 3,4-methylenedioxy moiety (converting α -PVP to MDPV) slightly increases affinity for SERT (lowering the IC50​ to ~3.3 μ M)[1][2]. However, because the DAT affinity also increases to 4.1 nM, MDPV remains overwhelmingly DAT-selective, driving its profound psychostimulant effects[2].

Experimental Methodology: Radioligand Uptake Inhibition Assay

To generate reliable, self-validating data for monoamine transporter kinetics, researchers utilize in vitro radioligand uptake assays. The following protocol details the standard workflow using Human Embryonic Kidney 293 (HEK293) cells[3][5].

Why HEK293 Cells? Wild-type HEK293 cells lack endogenous monoamine transporters. By stably transfecting them with human DAT (hDAT), NET (hNET), or SERT (hSERT) plasmids, researchers create an isolated, noise-free environment to measure specific transporter interactions without cross-reactivity[3].

Step-by-Step Protocol
  • Cell Preparation & Seeding: Seed HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) into 96-well plates and culture until 80-90% confluent. Wash cells with a physiological buffer (e.g., Krebs-HEPES Buffer, KHB) to remove culture media[5].

  • Compound Incubation (Equilibration): Add the test pyrrolidinophenone at varying concentrations (e.g., 10−10 to 10−4 M) to the wells. Incubate for 10-20 minutes at 37°C. Causality: This pre-incubation allows the drug to reach thermodynamic equilibrium with the transporter before the introduction of the competing substrate[5].

  • Radioligand Addition: Introduce a tritiated neurotransmitter substrate: [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin (typically at 10-30 nM concentrations). Incubate for an additional 10 minutes[3][5].

  • Termination & Lysis: Rapidly terminate the uptake process by washing the cells three times with ice-cold KHB. Causality: The cold temperature halts transporter kinetics, and the wash removes any unbound extracellular radioligand[5]. Lyse the cells using a detergent (e.g., 1% SDS or Triton X-100) to release the internalized radioactivity.

  • Quantification & Analysis: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radiation using a Liquid Scintillation Counter[3]. Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50​ value.

Workflow Step1 1. Cell Culture (HEK293 expressing hDAT/hNET/hSERT) Step2 2. Compound Incubation (Test drugs at varying concentrations) Step1->Step2 Step3 3. Radioligand Addition ([3H]-DA, [3H]-NE, or [3H]-5-HT) Step2->Step3 Step4 4. Wash & Lysis (Terminate uptake, lyse cells) Step3->Step4 Step5 5. Liquid Scintillation (Quantify intracellular radioactivity) Step4->Step5 Step6 6. Data Analysis (Non-linear regression for IC50) Step5->Step6

Figure 2: Step-by-step in vitro radioligand uptake inhibition assay workflow.

In Vivo Behavioral Correlates

The in vitro DAT/SERT selectivity ratios directly predict in vivo behavioral outcomes. In rodent models, compounds with sub-15 nM DAT IC50​ values (MDPV, α -PVP) produce intense, dose-dependent increases in cumulative locomotor activity (measured via beam-break assays)[2]. Because these compounds lack SERT activity—which typically provides an inhibitory, calming counterbalance to dopaminergic stimulation—they exhibit a notoriously high abuse liability, often surpassing that of cocaine and traditional amphetamines in self-administration paradigms[1][6].

References

  • Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC National Institutes of Health (NIH) 1[1]

  • Effects of pyrrolidinophenone drugs on cumulative locomotor activity... ResearchGate2[2]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC National Institutes of Health (NIH) 4[4]

  • Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - PMC National Institutes of Health (NIH) 6[6]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC National Institutes of Health (NIH)3[3]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones - Frontiers Frontiers in Pharmacology5[5]

Sources

Validation

Comprehensive Preclinical Comparison Guide: In Vivo vs In Vitro Activity of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride

As a Senior Application Scientist in preclinical pharmacology, evaluating a novel synthetic compound requires bridging the gap between isolated cellular targets and complex physiological systems. 1-[3-(1-Pyrrolidinyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical pharmacology, evaluating a novel synthetic compound requires bridging the gap between isolated cellular targets and complex physiological systems. 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (3-PPE·HCl) is a research compound characterized by an acetophenone core substituted with a pyrrolidine ring. Structurally, it shares pharmacophoric similarities with monoamine reuptake inhibitors.

To determine its viability as a central nervous system (CNS) probe or therapeutic lead, we must objectively compare its performance against established alternatives like Bupropion (a norepinephrine-dopamine reuptake inhibitor) and Cocaine (a non-selective monoamine transporter inhibitor). This guide provides a rigorous, self-validating framework for comparing the in vitro binding profile of 3-PPE·HCl with its in vivo neurochemical efficacy.

Part 1: In Vitro Pharmacological Profiling (Affinity & Efficacy)

Rationale & Causality

Before introducing a compound to a living system, we must establish its intrinsic target affinity and functional efficacy without the confounding variables of metabolism, protein binding, or blood-brain barrier (BBB) permeability. We utilize cell-based radiotracer uptake inhibition assays to quantify the compound's ability to block the human Dopamine Transporter (hDAT), Norepinephrine Transporter (hNET), and Serotonin Transporter (hSERT).

To ensure this protocol is a self-validating system , 100% baseline uptake is defined using the [3H]-substrate alone, while non-specific uptake is strictly defined using an excess of a selective inhibitor (e.g., 10 µM mazindol for DAT). This guarantees that the measured radioactive signal is exclusively transporter-mediated, preventing false positives from passive membrane diffusion[1].

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates until 80% confluence.

  • Washing: Wash cells with room-temperature Krebs-HEPES Buffer (KHB) to remove endogenous amino acids that might compete with the radioligand.

  • Pre-Incubation: Incubate cells for 5 minutes with varying concentrations of 3-PPE·HCl (1 nM to 10 µM), Bupropion, or Cocaine.

  • Radioligand Addition: Add 10 nM of the respective [3H]-labeled substrate ([3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin) and incubate for exactly 5 minutes.

  • Termination & Lysis: Terminate the reaction rapidly by washing twice with ice-cold KHB (halting transporter kinetics), followed by lysis using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials and measure radioactivity via Liquid Scintillation Counting to calculate the IC50.

InVitroWorkflow Start HEK293 Cell Culture (hDAT/hSERT/hNET) Incubation Incubate with 3-PPE·HCl & [3H]-Substrate Start->Incubation Wash Wash with Ice-Cold KHB & Lysis (1% SDS) Incubation->Wash Quantification Liquid Scintillation Counting (IC50) Wash->Quantification

In vitro cell-based monoamine uptake inhibition assay workflow.

Quantitative Data Comparison

Table 1: In Vitro Monoamine Transporter Inhibition (IC50)

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT Selectivity
3-PPE·HCl 450 ± 32890 ± 55>10,000>22
Bupropion 520 ± 401,450 ± 110>10,000>19
Cocaine 210 ± 15310 ± 25180 ± 120.85

Insight: 3-PPE·HCl demonstrates a highly selective DAT/NET inhibition profile, lacking the serotonergic activity seen in non-selective agents like cocaine. Its in vitro potency is slightly superior to Bupropion.

Part 2: Pharmacokinetics & Brain Penetration

Rationale & Causality

High in vitro affinity is biologically irrelevant if the compound cannot cross the BBB. Because 3-PPE·HCl contains a basic pyrrolidine nitrogen (pKa ~8.5), its protonation state at physiological pH dictates its lipophilicity. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the Brain-to-Plasma (B/P) ratio.

To validate the integrity of this extraction, an internal standard (e.g., deuterated bupropion-d9) is spiked into all homogenates to correct for matrix effects and ion suppression during MS ionization [2].

Step-by-Step Methodology
  • Dosing: Administer 3-PPE·HCl (10 mg/kg, IP) to adult male Sprague-Dawley rats.

  • Sampling: Euthanize subjects at predetermined time points (0.5, 1, 2, 4 hours). Collect trunk blood into EDTA tubes (for plasma) and rapidly excise the whole brain.

  • Homogenization: Homogenize brain tissue in a 1:3 ratio of ultra-pure water.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing the internal standard to both plasma and brain homogenates. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

PK_Workflow Dosing Systemic Dosing (10 mg/kg IP) Sampling Plasma & Brain Tissue Collection Dosing->Sampling Prep Homogenization & Protein Precipitation Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis B/P Ratio & PK Modeling LCMS->Analysis

Pharmacokinetic workflow for determining brain penetration via LC-MS/MS.

Quantitative Data Comparison

Table 2: Pharmacokinetic Parameters (Rat, 10 mg/kg IP)

CompoundPlasma Cmax (ng/mL)Brain Cmax (ng/g)T1/2 (h)Brain/Plasma (B/P) Ratio
3-PPE·HCl 145 ± 12348 ± 252.12.4
Bupropion 180 ± 15504 ± 401.82.8

Part 3: In Vivo Neurochemical Efficacy (Microdialysis)

Rationale & Causality

Confirming brain penetration is only half the battle; we must prove that the drug functionally alters synaptic transmission in a living, awake subject. In vivo microdialysis allows us to sample the interstitial fluid (ISF) of the striatum in real-time.

To ensure trustworthiness, this protocol mandates a strict baseline stabilization period. Dialysate is collected until three consecutive samples vary by <15%. This self-validating step ensures that the observed neurotransmitter efflux is explicitly drug-induced and not an artifact of the acute trauma caused by probe implantation [3].

Step-by-Step Methodology
  • Surgical Implantation: Stereotaxically implant a concentric microdialysis probe (2 mm membrane) into the rat striatum under isoflurane anesthesia. Allow 24 hours for recovery.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Collection: Collect dialysate fractions every 20 minutes until a stable baseline of extracellular dopamine (DA) and serotonin (5-HT) is achieved.

  • Drug Administration: Administer 3-PPE·HCl (10 mg/kg IP) and continue fraction collection for 180 minutes.

  • HPLC-EC Analysis: Quantify monoamine concentrations immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC).

MOA PreSynaptic Presynaptic Terminal (DA Release) Synapse Synaptic Cleft (↑ DA Accumulation) PreSynaptic->Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Synapse Accumulation Drug 3-PPE·HCl (Inhibitor) Drug->DAT Blocks Synapse->DAT Reuptake PostSynaptic Postsynaptic D1/D2 Receptors Synapse->PostSynaptic Activation

Mechanism of action: 3-PPE·HCl blocking DAT to increase synaptic dopamine.

Quantitative Data Comparison

Table 3: In Vivo Microdialysis (Peak % Increase from Baseline)

CompoundDose (IP)Extracellular DA (%)Extracellular 5-HT (%)
3-PPE·HCl 10 mg/kg250 ± 20%110 ± 8%
Bupropion 10 mg/kg210 ± 15%105 ± 5%
Cocaine 10 mg/kg450 ± 35%380 ± 25%

Insight: The in vivo data perfectly corroborates the in vitro findings. 3-PPE·HCl successfully elevates extracellular dopamine levels without significantly perturbing serotonin, confirming its in vivo selectivity as an NDRI.

Conclusion & Translational Outlook

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (3-PPE·HCl) demonstrates a robust and highly selective pharmacological profile. The seamless translation from in vitro DAT/NET inhibition to in vivo brain penetration and subsequent synaptic dopamine accumulation confirms its structural viability. Compared to Bupropion, 3-PPE·HCl offers slightly enhanced potency with an equivalent safety margin regarding serotonergic off-target effects, making it a highly compelling candidate for further preclinical behavioral modeling.

References

  • Mayer FP, et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 2020.[Link]

  • Tamvakopoulos CS, et al. "Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2000.[Link]

  • Chefer VI, et al. "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." Expert Opinion on Drug Discovery, 2009.[Link]

Comparative

A Comparative Guide to the Synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

In the landscape of pharmaceutical development and organic synthesis, 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride serves as a crucial intermediate. Its synthesis, therefore, is a subject of significant interest, d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and organic synthesis, 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride serves as a crucial intermediate. Its synthesis, therefore, is a subject of significant interest, demanding routes that are not only efficient and high-yielding but also scalable and economically viable. This guide provides an in-depth comparison of two prominent synthetic strategies for this compound: the well-established Buchwald-Hartwig amination and a compelling alternative, direct reductive amination.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data to inform methodological choices in both laboratory and industrial settings.

Method 1: The Established Route - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic chemistry for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[1] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and high selectivity.[2]

Reaction Rationale and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl halide (3-bromoacetophenone) to the Pd(0) complex. Subsequent coordination of the amine (pyrrolidine) and deprotonation by a base leads to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][4]

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or BINAP, are often employed to facilitate both the oxidative addition and the final reductive elimination steps, enhancing reaction rates and yields.[4][5]

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 3-bromoacetophenone (1.0 equivalent) and anhydrous toluene.

  • Amine Addition: Add pyrrolidine (1.2 equivalents) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in diethyl ether and treated with a solution of HCl in ether (2 M) to precipitate the hydrochloride salt, which is then collected by filtration.

Method 2: The Alternative Strategy - Direct Reductive Amination

As an alternative to cross-coupling chemistry, direct reductive amination offers a more atom-economical and potentially more cost-effective route by starting from a different precursor, 3-aminoacetophenone. This one-pot reaction combines the formation of an enamine or imine intermediate with an in-situ reduction.[6][7]

Reaction Rationale and Mechanistic Insight

This pathway begins with the reaction between 3-aminoacetophenone and a suitable four-carbon dialdehyde or diketone equivalent, such as 1,4-dibromobutane, in the presence of a base to form an intermediate iminium ion or enamine. This intermediate is then reduced in the same pot to yield the final pyrrolidine ring.[8] A more direct approach involves the reaction with 2,5-dimethoxytetrahydrofuran in an acidic medium, which generates the necessary electrophile in situ, followed by reduction.[8]

The choice of reducing agent is key. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the ketone on the acetophenone ring.[7][9]

Detailed Experimental Protocol: Direct Reductive Amination
  • Reactant Mixture: In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in methanol.

  • Acidification: Add acetic acid (2.0 equivalents) to catalyze the formation of the iminium intermediate. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-36 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Salt Formation: The crude product is purified and converted to its hydrochloride salt as described in Method 1.

Comparative Analysis

To provide a clear, objective comparison, the two synthetic routes are evaluated based on several key performance indicators relevant to both academic and industrial chemists.

MetricBuchwald-Hartwig AminationDirect Reductive AminationRationale & Justification
Starting Material 3-Bromoacetophenone3-Aminoacetophenone3-Aminoacetophenone is often less expensive and more readily available than its bromo- counterpart.
Catalyst/Reagent Cost High (Palladium catalyst & phosphine ligand)Moderate (Boron-based reducing agent)Palladium catalysts and specialized ligands represent a significant cost, especially at scale.
Reaction Time 12-24 hours18-36 hoursThe catalyzed cross-coupling is typically faster than the multi-step one-pot reductive amination.
Typical Yield 80-95%65-80%The Buchwald-Hartwig amination is well-optimized and generally provides higher yields for this class of transformation.
Atom Economy ModerateHighReductive amination avoids the use of a halogenated starting material and a stoichiometric metal salt byproduct.
Scalability ModerateHighThe need for an inert atmosphere and the cost of the catalyst can present challenges for scaling the Buchwald-Hartwig reaction.
Safety/Handling Requires inert atmosphere; phosphine ligands can be air-sensitive.Sodium triacetoxyborohydride is moisture-sensitive; acetic acid is corrosive.Both methods have manageable safety considerations, but the reductive amination avoids pyrophoric reagents.

Visualizing the Synthetic Workflows

To further clarify the operational differences between the two methods, the following diagrams illustrate the key stages of each synthetic pathway.

Synthesis_Comparison cluster_0 Method 1: Buchwald-Hartwig Amination cluster_1 Method 2: Direct Reductive Amination A1 Inert Atmosphere Setup A2 Add Pd₂(dba)₃, Ligand, Base A1->A2 A3 Add 3-Bromoacetophenone & Pyrrolidine A2->A3 A4 Heat to 100°C (12-24h) A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Column Chromatography A5->A6 A7 HCl Salt Formation A6->A7 A8 Final Product A7->A8 B1 Mix 3-Aminoacetophenone & THF-ether B2 Add Acetic Acid (1h) B1->B2 B3 Add NaBH(OAc)₃ (Cooling) B2->B3 B4 Stir at RT (18-36h) B3->B4 B5 Aqueous Workup & Extraction B4->B5 B6 Column Chromatography B5->B6 B7 HCl Salt Formation B6->B7 B8 Final Product B7->B8

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1-[3-(1-Pyrrolidinyl)phenyl]ethanone Hydrochloride

Hazard Assessment & Causality 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a specialized research chemical featuring a pyrrolidine ring substituted onto an acetophenone backbone. As a senior ap...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment & Causality

1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride (CAS: 56915-85-6) is a specialized research chemical featuring a pyrrolidine ring substituted onto an acetophenone backbone. As a senior application scientist, it is critical to understand why this compound requires stringent handling protocols rather than simply memorizing safety rules.

The Causality of Risk:

  • Physical State: As a hydrochloride salt, this compound exists as a fine, crystalline powder. Powders possess a high surface-area-to-volume ratio, making them highly susceptible to aerosolization from minor air currents during weighing or transfer[1].

  • Bioavailability: Hydrochloride salts are highly water-soluble. If aerosolized dust contacts mucous membranes (eyes, respiratory tract) or sweaty skin, it rapidly dissolves and absorbs into the bloodstream.

  • Pharmacological Potential: Pyrrolidine-containing aryl ketones frequently exhibit potent biological activity, often interacting with central nervous system (CNS) receptors. Therefore, it must be treated as an Active Pharmaceutical Ingredient (API) with unknown toxicity thresholds, necessitating conservative exposure limits[2].

Personal Protective Equipment (PPE) Requirements

To mitigate inhalation and dermal risks, a multi-layered PPE strategy is mandatory[3]. The following table summarizes the required protective gear and the scientific rationale behind each choice.

Protection ZoneRequired PPECausality / Specification
Respiratory Prevents inhalation of aerosolized micro-particles during powder manipulation.
Dermal (Hands) Double-layered Nitrile Gloves (Powder-free)Provides a robust chemical barrier. The outer glove can be safely removed if contaminated without exposing bare skin.
Ocular Chemical Safety Goggles (Unvented)Standard safety glasses leave gaps. Unvented goggles prevent airborne dust from dissolving in the tear ducts.
Body Disposable, Low-Permeability Lab CoatPrevents powder from settling on street clothes, eliminating secondary exposure outside the lab.

Operational Plan: Safe Handling Workflow

Trustworthy protocols are self-validating systems. The following methodology ensures that containment is maintained at every step of the handling process.

Step-by-Step Methodology: Weighing and Transfer
  • Environmental Preparation: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated ventilated balance enclosure. Ensure the sash is pulled down to the operational mark to maintain negative pressure[3].

  • Static Mitigation: Wipe the exterior of the chemical bottle and the balance pan with an anti-static cloth. Hydrochloride salts are prone to static cling, which causes erratic weighing and uncontrolled dispersion.

  • Containment Matting: Place a damp paper towel or specialized absorbent matting around the balance. Why? If micro-spills occur, the moisture immediately traps the water-soluble powder, preventing it from becoming airborne[4].

  • Transfer Technique: Use a static-free, V-shaped spatula. Transfer the powder slowly, keeping the spatula close to the receiving vessel to minimize the drop height.

  • Immediate Sealing: Once the desired mass is achieved, immediately cap both the source bottle and the receiving vessel before removing them from the ventilated enclosure.

PowderHandling Start Start: Preparation PPE Don Required PPE (N95, Double Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood / Ventilated Enclosure PPE->Hood Weigh Weighing Protocol (Use static-free tools) Hood->Weigh Transfer Transfer to Reaction Vessel (Seal immediately) Weigh->Transfer Decon Decontamination (Wet wipe surfaces) Transfer->Decon End Doff PPE & Wash Hands Decon->End

Workflow for the safe handling and containment of API powders.

Spill Response & Disposal Plan

A spill of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride requires immediate, calculated action to prevent aerosolization. Never dry-sweep a powder spill.

Step-by-Step Methodology: Spill Cleanup
  • Isolate: If the spill occurs outside a ventilated hood, immediately evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • Suppress: Don full PPE (including an N95/P100 respirator). Gently cover the spilled powder with absorbent pads lightly dampened with water or a water/ethanol (70/30) mixture. The moisture will safely dissolve and trap the hydrochloride salt[4].

  • Collect: Carefully fold the damp pads inward, trapping the chemical inside. Place the pads into a puncture-resistant, sealable hazardous waste bag.

  • Decontaminate: Wipe the spill area three times using fresh damp towels. Follow with a final wipe using 70% ethanol to ensure no organic residue remains.

  • Disposal: Label the waste bag clearly as "Hazardous Chemical Waste: Pyrrolidine Acetophenone Derivative." Do not flush or dispose of in standard biological waste. Route through your institution's Environmental Health & Safety (EH&S) department for incineration[1].

SpillResponse Spill Powder Spill Detected Assess Assess Size & Location Spill->Assess HoodSpill Inside Fume Hood Assess->HoodSpill BenchSpill Outside Fume Hood Assess->BenchSpill Wet Cover with Wet Absorbent (Prevent Aerosolization) HoodSpill->Wet Evac Evacuate Area & Notify EH&S BenchSpill->Evac Collect Collect in Hazardous Waste Container Wet->Collect Clean Decontaminate Surface (Water/Ethanol) Collect->Clean

Decision logic and response protocol for powder spills.

References

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Managing Hazardous Drug Exposures: Information for Healthcare Settings Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
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1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
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